Product packaging for 1-Bromoheptane-d7(Cat. No.:)

1-Bromoheptane-d7

Cat. No.: B15138811
M. Wt: 186.14 g/mol
InChI Key: LSXKDWGTSHCFPP-NCKGIQLSSA-N
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Description

1-Bromoheptane-d7 is a useful research compound. Its molecular formula is C7H15Br and its molecular weight is 186.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15Br B15138811 1-Bromoheptane-d7

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15Br

Molecular Weight

186.14 g/mol

IUPAC Name

7-bromo-1,1,1,2,2,3,3-heptadeuterioheptane

InChI

InChI=1S/C7H15Br/c1-2-3-4-5-6-7-8/h2-7H2,1H3/i1D3,2D2,3D2

InChI Key

LSXKDWGTSHCFPP-NCKGIQLSSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCBr

Canonical SMILES

CCCCCCCBr

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Bromoheptane-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Bromoheptane-d7, a deuterated analog of 1-bromoheptane. The incorporation of deuterium into molecules is a critical strategy in drug discovery and development to modify pharmacokinetic and metabolic profiles.[1][2] This document details the synthetic route from a deuterated precursor, purification methods, and analytical techniques for structural verification and purity assessment.

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction, specifically an SN2 reaction, from the corresponding deuterated alcohol, 1-Heptanol-d7.[3][4] This method is analogous to the synthesis of other primary alkyl bromides from their respective alcohols.[5] The overall process involves the in-situ generation of hydrobromic acid (HBr) from sodium bromide (NaBr) and sulfuric acid (H₂SO₄), which then reacts with the alcohol.

Synthesis Pathway Overview

The synthesis begins with a commercially available or synthetically prepared deuterated starting material, 1-Heptanol-5,5,6,6,7,7,7-d7. This alcohol is then subjected to bromination to yield the final product, this compound.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 1_Heptanol_d7 1-Heptanol-5,5,6,6,7,7,7-d7 ReactionVessel SN2 Reaction (Reflux) 1_Heptanol_d7->ReactionVessel NaBr Sodium Bromide (NaBr) NaBr->ReactionVessel H2SO4 Sulfuric Acid (H₂SO₄) H2SO4->ReactionVessel Distillation Distillation ReactionVessel->Distillation Washing Washing & Drying Distillation->Washing 1_Bromoheptane_d7 This compound Washing->1_Bromoheptane_d7

Caption: Synthesis workflow for this compound.
Experimental Protocol: Bromination of 1-Heptanol-d7

The following protocol is a representative procedure for the synthesis of 1-bromoheptane from 1-heptanol and can be adapted for the deuterated analogue.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-Heptanol-5,5,6,6,7,7,7-d7, sodium bromide, and water.

  • Acid Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid with continuous stirring. The addition should be dropwise to control the exothermic reaction.

  • Reflux: After the addition of sulfuric acid is complete, heat the mixture to reflux for a specified period to ensure the reaction goes to completion.

  • Distillation: Following reflux, arrange the apparatus for simple distillation. Distill the mixture to separate the crude this compound from the reaction mixture. The product will co-distill with water.

  • Work-up:

    • Transfer the distillate to a separatory funnel. The lower organic layer contains the crude product.

    • Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with a saturated sodium chloride solution (brine) to aid in the separation of layers.

  • Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate or calcium chloride.

  • Final Purification: Filter to remove the drying agent and purify the final product by fractional distillation to obtain pure this compound.

Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (Example)Role
1-Heptanol-5,5,6,6,7,7,7-d7C₇H₉D₇O123.2510.0 gStarting Material
Sodium BromideNaBr102.8912.5 gBromide Source
Sulfuric Acid (conc.)H₂SO₄98.0820 mLCatalyst/Dehydrating Agent
WaterH₂O18.0220 mLSolvent
Sodium Bicarbonate (5% aq.)NaHCO₃84.0115 mLNeutralizing Agent
Sodium Chloride (sat. aq.)NaCl58.4415 mLWashing Agent
Anhydrous Magnesium SulfateMgSO₄120.372.0 gDrying Agent

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. This involves a combination of spectroscopic and chromatographic techniques.

Characterization Workflow

The purified product is subjected to a series of analytical tests to confirm its chemical identity and purity.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_results Data Interpretation Start Purified this compound NMR NMR Spectroscopy (¹H, ¹³C, ²H) Start->NMR MS Mass Spectrometry (MS) Start->MS GCMS GC-MS Start->GCMS Structure Structure Confirmation NMR->Structure MS->Structure GCMS->Structure Purity Purity Assessment GCMS->Purity

Caption: Analytical workflow for this compound.
Analytical Techniques and Expected Results

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is used to confirm the positions of the remaining protons. For 1-Bromoheptane-5,5,6,6,7,7,7-d7, signals corresponding to the protons on carbons 1 through 4 would be observed, while the signals for protons on carbons 5, 6, and 7 would be absent.

  • ¹³C NMR: The carbon-13 NMR spectrum will show seven distinct signals for the seven carbon atoms in the heptyl chain. The signals for the deuterated carbons (C5, C6, C7) may appear as multiplets with lower intensity due to C-D coupling.

  • ²H NMR (Deuterium NMR): This technique can be used to confirm the presence and location of deuterium atoms in the molecule.

2.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak will be observed at a higher m/z value compared to its non-deuterated counterpart due to the seven deuterium atoms.[6][7] The presence of bromine will result in a characteristic M+2 isotopic pattern.

2.2.3. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[8][9] It is used to determine the purity of the synthesized compound and to identify any potential impurities. A single sharp peak in the gas chromatogram indicates a high degree of purity. The mass spectrum corresponding to this peak should match the expected spectrum of this compound.

Summary of Characterization Data
Analysis TechniqueParameterExpected Result for 1-Bromoheptane-5,5,6,6,7,7,7-d7
Molecular Formula -C₇H₈BrD₇
Molecular Weight -186.14 g/mol [6][7]
¹H NMR Chemical Shift (ppm)δ ~3.4 (t, 2H, -CH₂Br), δ ~1.85 (m, 2H, -CH₂CH₂Br), δ ~1.4 (m, 2H), δ ~1.3 (m, 2H)
¹³C NMR Chemical Shift (ppm)Signals for 7 carbons, with C5, C6, and C7 showing C-D coupling.
Mass Spectrometry Molecular Ion (M⁺)m/z ~185/187 (reflecting ⁷⁹Br/⁸¹Br isotopes and D7)
GC-MS Purity>98% (as determined by peak area)
Appearance Physical StateColorless liquid

Conclusion

This technical guide outlines a reliable and well-established methodology for the synthesis and characterization of this compound. The successful synthesis via an SN2 reaction from the corresponding deuterated alcohol, followed by rigorous purification and characterization, ensures a high-quality product suitable for use in research and development, particularly in the fields of medicinal chemistry and drug metabolism studies. The analytical data presented provides a benchmark for the successful synthesis and quality control of this important deuterated compound.

References

1-Bromoheptane-d7 chemical properties and physical data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Bromoheptane-d7, a deuterated analog of 1-bromoheptane. This document is intended for use by professionals in research, science, and drug development who require detailed information on this compound for their work.

Chemical Identity and Properties

This compound is a saturated alkyl halide where seven hydrogen atoms on the heptyl chain have been replaced by deuterium. This isotopic labeling makes it a valuable tool in various analytical and research applications, particularly as an internal standard in mass spectrometry-based quantification and as a tracer in metabolic studies.[1][2][3][4] The physical properties of this compound are expected to be very similar to its non-deuterated counterpart, 1-Bromoheptane.

Table 1: Chemical and Physical Data

PropertyValueSource(s)
Chemical Name This compoundN/A
Synonyms n-Heptyl bromide-d7N/A
CAS Number 1219802-55-7N/A
Molecular Formula C₇H₈D₇BrN/A
Molecular Weight 186.14 g/mol N/A
Isotopic Purity atom % DN/A
Appearance Colorless to pale yellow liquid[5][6]
Boiling Point ~180 °C (for non-deuterated)[5][6][7][8]
Melting Point ~-58 °C (for non-deuterated)[5][6][7][8]
Density ~1.14 g/mL at 25 °C (for non-deuterated)[7]
Refractive Index ~1.4499 (at 20 °C, for non-deuterated)[7]

Experimental Protocols

While specific experimental protocols for this compound are proprietary to the research conducting them, a general methodology for its use as an internal standard in a Gas Chromatography-Mass Spectrometry (GC-MS) analysis is provided below.

General Protocol for Use as an Internal Standard in GC-MS

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol, ethyl acetate) at a concentration of 1 mg/mL.

    • Prepare a series of working standard solutions by diluting the stock solution to the desired concentrations.

    • Prepare a stock solution of the non-deuterated analyte (1-Bromoheptane) and create a series of calibration standards.

  • Sample Preparation:

    • To a known volume or weight of the sample (e.g., plasma, tissue homogenate, environmental sample), add a precise volume of the this compound internal standard working solution.

    • Perform the necessary extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction) to isolate the analyte and internal standard.

    • Evaporate the solvent and reconstitute the residue in a suitable solvent for GC-MS analysis.

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared sample onto the GC-MS system.

    • Use a suitable GC column and temperature program to separate the analyte and internal standard.

    • Operate the mass spectrometer in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect and quantify the characteristic ions of both 1-Bromoheptane and this compound.

  • Data Analysis:

    • Integrate the peak areas of the analyte and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in the calibration standards.

    • Determine the concentration of the analyte in the samples by interpolating their peak area ratios on the calibration curve.

Visualizations

Logical Relationships

A Heptane (C₇H₁₆) B 1-Bromoheptane (C₇H₁₅Br) A->B Bromination C This compound (C₇H₈D₇Br) B->C Isotopic Labeling

Caption: Relationship between Heptane, 1-Bromoheptane, and this compound.

Experimental Workflow

A Sample Collection B Addition of this compound (Internal Standard) A->B C Sample Extraction B->C D GC-MS Analysis C->D E Data Processing and Quantification D->E

Caption: General workflow for using this compound as an internal standard.

Safety and Handling

The safety precautions for this compound are expected to be similar to those for 1-Bromoheptane. It is a flammable liquid and should be handled with appropriate care in a well-ventilated area, away from ignition sources.[9][10][11][12][13]

Table 2: Hazard Information for 1-Bromoheptane

HazardDescriptionSource(s)
Physical Hazards Flammable liquid and vapor.[10][11]
Health Hazards May cause skin and eye irritation. May cause respiratory tract irritation.[9][10][11][12][13]
First Aid: Skin Contact Wash off with soap and plenty of water. Consult a physician.[12]
First Aid: Eye Contact Flush eyes with water as a precaution.[12]
First Aid: Inhalation If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[12]
First Aid: Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[12]
Personal Protective Equipment Wear appropriate protective clothing, gloves, and eye/face protection.[13]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances and ignition sources.[9][10]
Disposal Dispose of contents/container to an approved waste disposal plant.[10]

Disclaimer: This document is for informational purposes only and does not constitute a certificate of analysis. The user is responsible for determining the suitability of this product for their particular application. Always consult the Safety Data Sheet (SDS) before handling any chemical.

References

spectroscopic analysis of 1-Bromoheptane-d7 NMR spectra

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the Spectroscopic Analysis of 1-Bromoheptane-d7 NMR Spectra

Introduction

1-Bromoheptane is a linear alkyl halide with the chemical formula C₇H₁₅Br.[1][2] It serves as a versatile building block in organic synthesis, finding applications in the preparation of pharmaceuticals, agrochemicals, and various other specialty chemicals. The deuterated isotopologue, this compound, is a valuable tool in mechanistic studies, as a tracer, or as an internal standard in mass spectrometry. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation and purity assessment of such compounds.

This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound using one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC) NMR techniques. For the purpose of this guide, we will assume the deuteration is at the C1 and C2 positions, and the terminal methyl group (C7), resulting in the specific isotopologue: 1-Bromoheptane-1,1,2,2,7,7,7-d7 . This specific deuteration pattern simplifies the proton NMR spectrum significantly, making it an excellent case study for spectral interpretation.

Predicted ¹H NMR Spectral Data

In the ¹H NMR spectrum of 1-Bromoheptane-1,1,2,2,7,7,7-d7, the signals corresponding to the protons on carbons 1, 2, and 7 will be absent. The remaining signals will be from the protons on carbons 3, 4, 5, and 6. The chemical shifts are influenced by the electronegative bromine atom, with protons closer to the bromine appearing further downfield.

PositionChemical Shift (δ) ppm (Predicted)MultiplicityCoupling Constant (J) Hz (Predicted)Integration
H-31.85Quintet7.52H
H-41.42Quintet7.52H
H-51.33Sextet7.52H
H-61.30Triplet7.52H

Predicted ¹³C NMR and DEPT-135 Spectral Data

In the proton-decoupled ¹³C NMR spectrum, all seven carbon atoms will be visible. The carbons bonded to deuterium (C1, C2, and C7) will exhibit significantly reduced peak intensities and will appear as multiplets due to C-D coupling. The DEPT-135 experiment distinguishes between CH, CH₂, and CH₃ groups, with CH and CH₃ signals appearing as positive peaks and CH₂ signals as negative peaks. Quaternary carbons are not observed in DEPT spectra.[3][4][5]

Position¹³C Chemical Shift (δ) ppm (Predicted)DEPT-135 Signal
C-133.5Absent (CD₂)
C-231.0Absent (CD₂)
C-328.0Negative (CH₂)
C-431.5Negative (CH₂)
C-526.0Negative (CH₂)
C-622.5Negative (CH₂)
C-714.0Absent (CD₃)

Two-Dimensional NMR Analysis

COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically on adjacent carbons.[6] For our deuterated compound, we expect to see correlations between the protons on C3, C4, C5, and C6.

A diagram illustrating the expected COSY correlations is presented below.

COSY_Correlations H3 H-3 (δ 1.85) H4 H-4 (δ 1.42) H3->H4 H5 H-5 (δ 1.33) H4->H5 H6 H-6 (δ 1.30) H5->H6

Caption: Expected ¹H-¹H COSY correlations for 1-Bromoheptane-1,1,2,2,7,7,7-d7.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment shows correlations between protons and the carbon atoms to which they are directly attached.[6] This is a powerful tool for unambiguously assigning both proton and carbon signals.

The expected HSQC correlations are visualized in the following diagram.

HSQC_Correlations cluster_H ¹H Resonances cluster_C ¹³C Resonances H3 H-3 (δ 1.85) C3 C-3 (δ 28.0) H3->C3 H4 H-4 (δ 1.42) C4 C-4 (δ 31.5) H4->C4 H5 H-5 (δ 1.33) C5 C-5 (δ 26.0) H5->C5 H6 H-6 (δ 1.30) C6 C-6 (δ 22.5) H6->C6

Caption: Expected ¹H-¹³C HSQC correlations for 1-Bromoheptane-1,1,2,2,7,7,7-d7.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR spectra. Instrument-specific parameters may need to be optimized.

Sample Preparation
  • Weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition
  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Temperature: 298 K.

  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: 16 ppm.

    • Acquisition Time: ~2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16.

  • ¹³C{¹H} NMR:

    • Pulse Program: Standard proton-decoupled single pulse (zgpg30).

    • Spectral Width: 240 ppm.

    • Acquisition Time: ~1 second.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024.

  • DEPT-135:

    • Pulse Program: Standard DEPT-135 sequence.

    • Parameters are typically based on the corresponding ¹³C experiment.

  • COSY:

    • Pulse Program: Standard COSY sequence (cosygpqf).

    • Data points: 2048 in F2, 256 in F1.

    • Number of Scans: 4 per increment.

  • HSQC:

    • Pulse Program: Standard HSQC sequence with gradient selection (hsqcedetgpsisp2.3).

    • ¹J(C,H) coupling constant: 145 Hz.

    • Data points: 2048 in F2, 256 in F1.

    • Number of Scans: 8 per increment.

Workflow for Spectroscopic Analysis

The logical flow for analyzing the NMR data is outlined below.

Analysis_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_assignment Structural Elucidation A Acquire ¹H NMR B Acquire ¹³C{¹H} NMR F Assign Proton Signals (from ¹H) A->F C Acquire DEPT-135 G Identify Carbon Types (from ¹³C & DEPT) B->G C->G D Acquire COSY E Acquire HSQC H Correlate Coupled Protons (from COSY) D->H I Correlate ¹H-¹³C Pairs (from HSQC) E->I J Final Structure Confirmation F->J G->J H->J I->J

Caption: Logical workflow for the complete NMR analysis of this compound.

Conclusion

The spectroscopic analysis of 1-Bromoheptane-1,1,2,2,7,7,7-d7 via a combination of 1D and 2D NMR techniques allows for a full assignment of the proton and carbon signals of the non-deuterated portion of the molecule. The strategic placement of deuterium atoms greatly simplifies the ¹H NMR spectrum, providing a clear example of how isotopic labeling can be a powerful aid in spectral interpretation. The methodologies and expected data presented in this guide serve as a robust framework for researchers and scientists working with this and similar deuterated compounds.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 1-Bromoheptane-d7

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 1-bromoheptane-d7. It is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for structural elucidation and isotopic labeling studies. This document outlines the primary fragmentation pathways, presents a comparative analysis with unlabeled 1-bromoheptane, and provides a detailed experimental protocol for data acquisition.

Introduction to the Mass Spectrometry of Alkyl Halides

Electron ionization mass spectrometry is a powerful analytical technique for the structural characterization of volatile and semi-volatile organic compounds. For alkyl halides, such as 1-bromoheptane, the fragmentation patterns are influenced by the presence of the halogen atom and the nature of the alkyl chain. The two primary fragmentation mechanisms for 1-bromoheptane are alpha-cleavage and the cleavage of the carbon-bromine bond. The presence of bromine is readily identifiable by the characteristic isotopic pattern of its two stable isotopes, 79Br and 81Br, which are in an approximate 1:1 ratio. This results in two molecular ion peaks (M and M+2) of nearly equal intensity.

For this guide, the deuterated species of interest is 1-bromoheptane-5,5,6,6,7,7,7-d7 . This specific isotopic labeling at the terminal end of the alkyl chain provides a valuable tool for tracking the fate of this portion of the molecule during fragmentation.

Comparative Fragmentation Analysis

The following table summarizes the major fragment ions observed in the electron ionization mass spectra of 1-bromoheptane and 1-bromoheptane-5,5,6,6,7,7,7-d7. The m/z values for the deuterated compound are predicted based on the established fragmentation of the unlabeled compound and the specific location of the deuterium atoms.

Fragment Ion Structure1-Bromoheptane (m/z)1-Bromoheptane-5,5,6,6,7,7,7-d7 (m/z)Fragmentation Pathway
[CH3(CH2)6Br]+.178/180185/187Molecular Ion
[CH3(CH2)6]+99106Loss of Br radical
[CH2=CH(CH2)4Br]+.163/165163/165Loss of CH3 radical (McLafferty)
[CH3(CH2)3CH=Br]+135/137135/137Alpha-cleavage (loss of C2H5 radical)
[CH3(CH2)2]+4350Cleavage of C4-C5 bond
[CH3CH2]+2929Cleavage of C2-C3 bond

Key Fragmentation Pathways of this compound

The fragmentation of this compound is initiated by the ionization of the molecule, typically through the removal of a non-bonding electron from the bromine atom. The resulting molecular ion is energetically unstable and undergoes fragmentation.

Alpha-Cleavage

Alpha-cleavage involves the breaking of the bond between the carbon bearing the bromine (C1) and the adjacent carbon (C2). This is a common fragmentation pathway for alkyl halides. For 1-bromoheptane, this would result in the loss of a pentyl radical to form a resonance-stabilized bromonium ion. However, a more favorable alpha-cleavage for long-chain alkyl halides involves the cleavage of a C-C bond further down the chain, leading to the formation of a stable cyclic bromonium ion. For instance, cleavage at the C2-C3 bond would lead to the loss of an ethyl radical and the formation of a five-membered cyclic bromonium ion. In the case of 1-bromoheptane-5,5,6,6,7,7,7-d7, this fragmentation would not involve the deuterated part of the molecule, and thus the resulting fragment would have the same m/z as in the unlabeled compound.

Carbon-Bromine Bond Cleavage

The C-Br bond is relatively weak and can readily cleave, resulting in the loss of a bromine radical. This leads to the formation of a heptyl cation. For 1-bromoheptane-5,5,6,6,7,7,7-d7, the resulting heptyl-d7 cation will have an m/z of 106.

McLafferty Rearrangement

For long-chain alkyl halides, a McLafferty-type rearrangement can occur, involving the transfer of a gamma-hydrogen to the halogen atom with subsequent cleavage of the beta-bond. This results in the elimination of a neutral alkene and the formation of a radical cation containing the bromine atom. For 1-bromoheptane, this would lead to the loss of ethene and the formation of the [C5H11Br]+. radical cation.

Alkyl Chain Fragmentation

Fragmentation of the alkyl chain itself leads to a series of carbocation fragments, typically separated by 14 Da (the mass of a CH2 group). In 1-bromoheptane-5,5,6,6,7,7,7-d7, the fragments containing the terminal end of the chain will show a mass shift corresponding to the number of deuterium atoms present. For example, the propyl fragment ([C3H7]+) from the non-deuterated end will have an m/z of 43, while the propyl-d7 fragment ([C3D7]+) from the terminal end will have an m/z of 50.

Visualization of Fragmentation Pathways

The following diagram illustrates the primary fragmentation pathways of 1-bromoheptane-5,5,6,6,7,7,7-d7.

Fragmentation_Pathway cluster_frags Fragments M [CD3(CD2)2(CH2)4Br]+. m/z = 185/187 F1 [CD3(CD2)2(CH2)4]+. m/z = 106 M->F1 - Br. F2 [CH2=CH(CH2)4Br]+. m/z = 163/165 M->F2 - C2H4 (McLafferty) F4 [CH3(CH2)2]+. m/z = 43 M->F4 - C4H8Br. F3 [CD3(CD2)2CH2]+. m/z = 64 F1->F3 - C3H6

In-Depth Technical Guide: Isotopic Enrichment and Purity of 1-Bromoheptane-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic enrichment and purity of 1-Bromoheptane-d7, a deuterated analog of 1-bromoheptane. This document is intended for professionals in research and development who utilize deuterated compounds as internal standards, tracers in metabolic studies, or in the synthesis of deuterated active pharmaceutical ingredients (APIs).

Introduction

This compound (CAS No. 1219802-55-7) is a valuable tool in various scientific disciplines, particularly in fields where understanding reaction mechanisms, metabolic pathways, and pharmacokinetics is crucial. The substitution of seven hydrogen atoms with deuterium isotopes imparts a greater molecular weight, which allows for its use as an internal standard in mass spectrometry-based quantitative analyses. Furthermore, the kinetic isotope effect resulting from the stronger carbon-deuterium bond can be leveraged to study reaction mechanisms and, in some cases, to enhance the metabolic stability of drug candidates.

This guide details the synthesis, isotopic enrichment, and purity analysis of this compound, providing researchers with the necessary information to confidently incorporate this compound into their experimental workflows.

Synthesis of this compound

The synthesis of this compound is typically achieved through the bromination of a deuterated precursor, such as Heptan-1-ol-d8. A common and effective method is the reaction of the deuterated alcohol with a brominating agent like phosphorus tribromide (PBr₃) or a mixture of hydrobromic and sulfuric acids.

A plausible synthetic pathway is outlined below:

Synthesis_Workflow Heptanol_d8 Heptan-1-ol-d8 Reaction Reaction Vessel Heptanol_d8->Reaction PBr3 Phosphorus Tribromide (PBr3) PBr3->Reaction Quenching Quenching (e.g., with water) Reaction->Quenching 1. Reaction Extraction Liquid-Liquid Extraction (e.g., with diethyl ether) Quenching->Extraction 2. Workup Drying Drying (e.g., with MgSO4) Extraction->Drying Purification Purification (Distillation) Drying->Purification Bromoheptane_d7 This compound Purification->Bromoheptane_d7 3. Isolation

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound from Heptan-1-ol-d8

This protocol is a representative example and may require optimization based on specific laboratory conditions and desired scale.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place Heptan-1-ol-d8. The flask is cooled in an ice bath.

  • Addition of Reagent: Slowly add phosphorus tribromide (PBr₃) dropwise to the cooled alcohol with continuous stirring. The molar ratio of alcohol to PBr₃ is typically 3:1.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure the reaction goes to completion.

  • Workup: The reaction mixture is cooled, and the excess PBr₃ is carefully quenched by the slow addition of water.

  • Extraction: The product is extracted with a suitable organic solvent, such as diethyl ether. The organic layer is washed sequentially with water, a dilute sodium bicarbonate solution, and brine.

  • Drying and Purification: The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude this compound is then purified by distillation to yield the final product.

Isotopic Enrichment and Purity Analysis

The quality of deuterated compounds is defined by two key parameters: isotopic enrichment and chemical purity. These are determined using a combination of analytical techniques.

Data Presentation

The following tables summarize the typical quantitative data for commercially available this compound.

ParameterSpecification
Isotopic Enrichment ≥ 98 atom % D
Chemical Purity ≥ 98% (by GC-FID)

Table 1: General Specifications for this compound.

Analytical TechniqueParameter DeterminedTypical Result
Mass Spectrometry (MS)Isotopic DistributionSee Figure 1
Nuclear Magnetic Resonance (NMR)Deuterium Incorporation and PositionConsistent with this compound structure
Gas Chromatography (GC-FID)Chemical Purity≥ 98%

Table 2: Summary of Analytical Data.

Experimental Protocols for Analysis

Mass spectrometry is a primary technique for determining the isotopic enrichment of a deuterated compound by analyzing the mass-to-charge ratio of the molecule and its isotopologues.

MS_Workflow Sample This compound Sample GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Sample->GCMS Ionization Electron Ionization (EI) GCMS->Ionization MassAnalyzer Mass Analyzer (e.g., Quadrupole) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector Spectrum Mass Spectrum Detector->Spectrum DataAnalysis Data Analysis Spectrum->DataAnalysis IsotopicDistribution Isotopic Distribution Plot DataAnalysis->IsotopicDistribution EnrichmentCalc Isotopic Enrichment Calculation DataAnalysis->EnrichmentCalc

Caption: Workflow for isotopic enrichment analysis by GC-MS.

Protocol:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., dichloromethane). A sample of non-deuterated 1-bromoheptane is also prepared as a reference.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source is used.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: A temperature gradient is programmed to ensure good separation, for example, starting at 50 °C and ramping to 250 °C.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 250.

  • Data Analysis:

    • The mass spectrum of the non-deuterated standard is acquired to determine the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br) and carbon (¹²C and ¹³C).

    • The mass spectrum of the this compound sample is acquired.

    • The relative intensities of the molecular ion peaks corresponding to different numbers of deuterium atoms are measured.

    • The isotopic enrichment is calculated by comparing the experimental isotopic distribution to the theoretical distribution, correcting for the natural abundance of isotopes.

GC-FID is a robust and widely used technique for determining the chemical purity of volatile organic compounds.

Protocol:

  • Sample Preparation: A solution of this compound is prepared in a high-purity solvent (e.g., hexane or ethyl acetate).

  • Instrumentation: A Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • GC Conditions:

    • Column: A capillary column appropriate for separating alkyl halides (e.g., a mid-polarity column).

    • Injector Temperature: 250 °C.

    • Oven Program: A suitable temperature program is used to separate this compound from any potential impurities.

    • Carrier Gas: Helium or Nitrogen.

    • Detector Temperature: 300 °C.

  • Data Analysis: The chromatogram is analyzed to determine the area of the peak corresponding to this compound and the areas of any impurity peaks. The chemical purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

While ¹H NMR is of limited use for highly deuterated compounds, ²H (Deuterium) NMR can be employed to confirm the positions of deuterium incorporation. ¹³C NMR can also provide structural confirmation.

NMR_Logic cluster_1H_NMR ¹H NMR Analysis cluster_2H_NMR ²H NMR Analysis cluster_13C_NMR ¹³C NMR Analysis H1_Sample Sample in Deuterated Solvent H1_Spectrum Acquire ¹H Spectrum H1_Sample->H1_Spectrum H1_Analysis Analyze Residual Proton Signals H1_Spectrum->H1_Analysis H1_Result Confirm Low Levels of Residual Protons H1_Analysis->H1_Result H2_Sample Sample in Non-Deuterated Solvent H2_Spectrum Acquire ²H Spectrum H2_Sample->H2_Spectrum H2_Analysis Analyze Deuterium Signals H2_Spectrum->H2_Analysis H2_Result Confirm Deuterium Positions H2_Analysis->H2_Result C13_Sample Sample in Deuterated Solvent C13_Spectrum Acquire ¹³C Spectrum C13_Sample->C13_Spectrum C13_Analysis Analyze Carbon Signals (observe C-D coupling) C13_Spectrum->C13_Analysis C13_Result Confirm Carbon Skeleton C13_Analysis->C13_Result

Caption: Logical relationship of NMR analyses for this compound.

Protocol for ²H NMR:

  • Sample Preparation: The this compound sample is dissolved in a non-deuterated solvent (e.g., chloroform).

  • Instrumentation: A high-field NMR spectrometer equipped with a deuterium probe.

  • Acquisition: A standard one-pulse deuterium experiment is performed.

  • Data Analysis: The chemical shifts of the signals in the ²H NMR spectrum are compared to the corresponding proton chemical shifts in the ¹H NMR spectrum of unlabeled 1-bromoheptane to confirm the locations of the deuterium atoms.

Conclusion

The quality of this compound is critical for its reliable use in research and development. This guide has outlined the key aspects of its synthesis, and the analytical methodologies used to determine its isotopic enrichment and chemical purity. By understanding these principles and protocols, researchers can ensure the integrity of their experiments and the validity of their results. For critical applications, it is always recommended to obtain a certificate of analysis from the supplier, which will provide lot-specific data on isotopic enrichment and purity.

A Technical Guide to High-Purity 1-Bromoheptane-d7 for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth overview of commercially available high-purity 1-Bromoheptane-d7 for researchers, scientists, and drug development professionals. It includes a comparative summary of suppliers, an exploration of the underlying principles for its application in metabolic studies, and a representative experimental protocol for its use in in vitro metabolic stability assays.

Introduction to Deuterated Compounds in Drug Discovery

Deuterium-labeled compounds, such as this compound, are invaluable tools in modern drug development. The substitution of hydrogen with its heavier, stable isotope, deuterium, creates a carbon-deuterium (C-D) bond that is stronger than the corresponding carbon-hydrogen (C-H) bond. This difference in bond energy can lead to a slower rate of metabolic cleavage by enzymes, a phenomenon known as the Kinetic Isotope Effect (KIE).[1][2] Researchers leverage this effect to enhance the metabolic stability and pharmacokinetic profiles of drug candidates.[1][2] this compound serves as a crucial building block for synthesizing these deuterated molecules or as an internal standard for analytical studies.

Commercial Suppliers of Deuterated 1-Bromoheptane

The following table summarizes key quantitative data for commercially available deuterated 1-bromoheptane variants. It is important to distinguish between isotopic purity (the percentage of molecules containing the deuterium label) and chemical purity (the percentage of the desired compound, free from other chemical impurities). While suppliers consistently provide isotopic enrichment levels, chemical purity is not always specified for these isotopically labeled compounds. For comparison, data for non-deuterated, high-purity 1-bromoheptane is also included.

SupplierProduct NameCAS NumberIsotopic Purity (Atom % D)Chemical PurityAvailable Quantities
C/D/N Isotopes 1-Bromoheptane-5,5,6,6,7,7,7-d71219802-55-798%Not Specified0.25 g, 0.5 g
C/D/N Isotopes 1-Bromoheptane-6,6,7,7,7-d51219805-66-999%Not Specified0.25 g, 0.5 g
C/D/N Isotopes 1-Bromoheptane-1-d138007-40-899%Not Specified0.5 g, 1 g
CymitQuimica 1-Bromoheptane-7,7,7-d3344253-18-599%Not Specified500 mg, 1 g
MedChemExpress This compoundNot SpecifiedNot SpecifiedNot SpecifiedInquire for details
Sigma-Aldrich 1-Bromoheptane (Non-deuterated)629-04-9N/A99%Inquire for details
Thermo Scientific 1-Bromoheptane (Non-deuterated)629-04-9N/A≥98.0%250 g, 1000 g, 5000 g

Core Principle: The Kinetic Isotope Effect (KIE)

The primary rationale for utilizing deuterated compounds in drug metabolism studies is the Kinetic Isotope Effect. The diagram below illustrates the fundamental relationship between the stronger C-D bond and its impact on metabolic processes, which are often rate-limiting steps in drug clearance.

KIE_Concept cluster_bond_energy Bond Characteristics cluster_metabolism Metabolic Impact CH Standard C-H Bond SlowerCleavage Slower Rate of Enzymatic Cleavage CD Deuterated C-D Bond Energy Higher Bond Dissociation Energy CD->Energy ImprovedProfile Improved Metabolic Profile SlowerCleavage->ImprovedProfile KIE Kinetic Isotope Effect Energy->KIE KIE->SlowerCleavage

Caption: Logical flow of the Kinetic Isotope Effect in drug metabolism.

Representative Experimental Protocol: In Vitro Metabolic Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a deuterated test compound in human liver microsomes.

Materials:

  • Test compound (Deuterated)

  • Human Liver Microsomes (HLM), pooled

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Positive control compound (e.g., Verapamil, Testosterone)

  • Acetonitrile (ACN) with an appropriate internal standard (for quenching and sample preparation)

  • 96-well incubation plates

  • LC-MS/MS system for analysis

Methodology:

  • Preparation of Reagents:

    • Thaw human liver microsomes on ice.

    • Prepare a 2X working solution of the NADPH regenerating system in phosphate buffer.

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO) and dilute it in phosphate buffer to the desired starting concentration (e.g., 2 µM). The final DMSO concentration in the incubation should be ≤ 0.5%.

  • Incubation Procedure:

    • Add the liver microsome suspension to each well of the 96-well plate to achieve a final protein concentration of 0.5 mg/mL.

    • Pre-warm the plate at 37°C for 10 minutes in a shaking water bath.

    • Initiate the metabolic reaction by adding the pre-warmed 2X NADPH regenerating system to the wells.

    • Immediately after adding the NADPH system, add the test compound to start the incubation. The final incubation volume is typically 200 µL.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding a fixed volume of ice-cold acetonitrile (typically 2-3 volumes) containing the internal standard.

    • The T=0 sample is prepared by adding the quenching solution before adding the NADPH regenerating system.

  • Sample Processing:

    • Seal the plate and vortex for 2 minutes to precipitate proteins.

    • Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent test compound at each time point. The method should be optimized for the specific mass transitions of the deuterated compound and the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the test compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL protein concentration) .

Experimental Workflow Visualization

The following diagram outlines the key steps of the in vitro metabolic stability assay described above.

Workflow_Metabolic_Stability cluster_prep 1. Preparation Phase cluster_incubation 2. Incubation Phase cluster_sampling 3. Sampling & Analysis cluster_data 4. Data Interpretation Prep_Microsomes Prepare Microsome and Buffer Mixture Pre_Incubate Pre-warm Microsomes at 37°C Prep_Microsomes->Pre_Incubate Prep_Compound Prepare Test Compound Working Solution Start_Reaction Initiate Reaction with NADPH & Compound Prep_Compound->Start_Reaction Prep_NADPH Prepare NADPH Regenerating System Prep_NADPH->Start_Reaction Pre_Incubate->Start_Reaction Quench Quench Reaction at Time Points (T=0, 5, 15...) Start_Reaction->Quench Process Centrifuge & Collect Supernatant Quench->Process Analyze LC-MS/MS Analysis Process->Analyze Calculate Calculate Half-Life & Intrinsic Clearance Analyze->Calculate

References

Technical Guide: 1-Bromoheptane-5,5,6,6,7,7,7-d7 (CAS Number 1219802-55-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the properties and safety considerations for the deuterated compound 1-Bromoheptane-5,5,6,6,7,7,7-d7, identified by CAS number 1219802-55-7. As an isotopically labeled analog of 1-bromoheptane, this compound is primarily utilized as a valuable tool in scientific research, particularly in studies requiring internal standards for analytical quantification or as a tracer in metabolic and environmental fate investigations. Due to the limited availability of specific experimental data for the deuterated form, this guide also includes relevant information from its non-deuterated counterpart, 1-bromoheptane (CAS 629-04-9), to provide a more complete understanding of its chemical and toxicological profile.

Chemical and Physical Properties

The primary identification and key physicochemical properties of 1-Bromoheptane-5,5,6,6,7,7,7-d7 are summarized below. Where specific data for the deuterated compound is unavailable, information for the non-deuterated analog is provided for reference and should be interpreted with caution, as minor variations may exist due to isotopic labeling.

Table 1: Chemical Identification

IdentifierValue
Chemical Name 1-Bromoheptane-5,5,6,6,7,7,7-d7
CAS Number 1219802-55-7
Synonyms n-Heptyl bromide-d7
Molecular Formula C₇H₈D₇Br[1]
Molecular Weight 186.14 g/mol [1]

Table 2: Physicochemical Properties

PropertyValue (1-Bromoheptane-5,5,6,6,7,7,7-d7)Value (1-Bromoheptane)
Appearance Neat liquid[1]Colorless liquid[2]
Melting Point Data not available-58 °C[3]
Boiling Point Data not available180 °C[3]
Density Data not available1.14 g/mL at 25 °C[3]
Vapor Pressure Data not available1.27 mmHg[2]
Refractive Index Data not availablen20/D 1.4499[3]
Solubility Data not availableInsoluble in water[4]

Safety and Hazard Information

Table 3: GHS Hazard Information for 1-Bromoheptane

Hazard ClassHazard StatementPictogram
Flammable liquidsH226: Flammable liquid and vapor[2][5]GHS02
Skin corrosion/irritationH315: Causes skin irritation[2][5]GHS07
Serious eye damage/eye irritationH319: Causes serious eye irritation[2][5]GHS07
Specific target organ toxicity — single exposureH335: May cause respiratory irritation[5]GHS07

Table 4: Toxicity Data for 1-Bromoheptane

TestResultSpeciesReference
LC50 (Inhalation)12,000 mg/m³/2hrMouse[2]
LD50 (Intraperitoneal)2,440 mg/kgMouse[2]

Handling and Storage:

  • Keep away from heat, sparks, and open flames.[6]

  • Store in a well-ventilated place. Keep container tightly closed.[6]

  • Use personal protective equipment, including safety glasses, gloves, and a lab coat.

  • In case of fire, use carbon dioxide, dry chemical powder, or appropriate foam.[6]

Experimental Applications and Protocols

While specific experimental protocols detailing the use of 1-Bromoheptane-5,5,6,6,7,7,7-d7 are not documented in the available literature, its nature as a deuterated compound suggests its primary application as an internal standard in analytical chemistry, particularly in mass spectrometry-based methods, or as a tracer in metabolic or environmental fate studies.

Logical Workflow for Use as an Internal Standard

The following diagram illustrates a typical workflow for using a deuterated compound like 1-Bromoheptane-5,5,6,6,7,7,7-d7 as an internal standard for the quantification of its non-deuterated analog in a biological or environmental sample.

G Figure 1: Use as an Internal Standard cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Biological or Environmental Sample Spike Spike with known amount of 1-Bromoheptane-d7 (IS) Sample->Spike Extract Extraction of Analytes Spike->Extract LCMS LC-MS/MS Analysis Extract->LCMS Quantify Quantification of 1-Bromoheptane using IS signal LCMS->Quantify Result Final Concentration Quantify->Result G Figure 2: Metabolic Fate Investigation cluster_admin Administration & Sampling cluster_analysis Analysis cluster_id Identification Administer Administer this compound to biological system Collect Collect biological samples (e.g., plasma, urine) over time Administer->Collect Analyze Analyze samples by LC-MS/MS Collect->Analyze Parent Identify and quantify parent compound (d7) Analyze->Parent Metabolites Identify and quantify deuterated metabolites Analyze->Metabolites Pathway Elucidate Metabolic Pathway Parent->Pathway Metabolites->Pathway

References

An In-depth Technical Guide to Deuteration Methods for Producing Alkyl Halides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of modern and classical methods for the synthesis of deuterated alkyl halides. The incorporation of deuterium into organic molecules is a critical strategy in drug discovery and development, offering the potential to modulate metabolic pathways, enhance pharmacokinetic profiles, and serve as valuable tools in mechanistic studies. This document details various synthetic approaches, providing experimental protocols, quantitative data, and logical workflows to aid researchers in selecting and implementing the most suitable deuteration strategy for their specific needs.

Dehalogenative Deuteration

Dehalogenative deuteration is a direct and efficient method for installing deuterium at specific positions within a molecule by replacing a halogen atom. This approach is particularly valuable for the late-stage functionalization of complex molecules.

Zinc-Mediated Dehalogenative Deuteration

A classical yet effective method involves the use of zinc metal as a reducing agent in the presence of a deuterium source, typically deuterium oxide (D₂O). The reaction proceeds through the formation of an organozinc intermediate, which is subsequently quenched by D₂O.[1][2] This method is lauded for its economic viability and mild reaction conditions.[1][2]

Experimental Protocol: General Procedure for Zinc-Mediated Dehalogenative Deuteration

To a solution of the alkyl halide (1.0 eq.) in an appropriate solvent such as THF or a mixture of THF and D₂O, is added activated zinc dust (typically 2-5 eq.). The reaction mixture is stirred at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or GC-MS. Upon completion, the reaction is quenched with H₂O and the product is extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography to afford the deuterated alkyl halide.

Substrate TypeDeuterium SourceSolventYield (%)Deuterium Incorporation (%)Reference
Unactivated Alkyl HalidesD₂OTHF/D₂OGood to ExcellentHigh[1][2]
Photocatalytic Dehalogenative Deuteration

Recent advances in photoredox catalysis have enabled the development of highly efficient and selective methods for dehalogenative deuteration under mild conditions. These methods often utilize a photocatalyst that, upon irradiation with visible light, initiates a single-electron transfer process to the alkyl halide, leading to its fragmentation and the formation of an alkyl radical. This radical then abstracts a deuterium atom from a suitable donor.

1.2.1. Phosphine-Mediated Halogen-Atom Transfer

This approach employs a photocatalyst in conjunction with a phosphine reagent, which facilitates the halogen atom transfer process.[3][4] D₂O is commonly used as an economical and safe deuterium source.[3][4]

Experimental Protocol: Photo-induced Dehalogenative Deuteration

In a reaction vessel, the alkyl halide (1.0 eq.), a photocatalyst (e.g., an iridium or organic dye-based catalyst, 1-5 mol%), a phosphine reagent (e.g., triphenylphosphine or tricyclohexylphosphine, 1.1-2.0 eq.), and a deuterium source (e.g., D₂O, often in a co-solvent like acetonitrile) are combined. The mixture is degassed and then irradiated with visible light (e.g., blue LEDs) at room temperature for a specified period (typically 12-48 hours). After the reaction is complete, the solvent is removed, and the residue is purified by chromatography to yield the deuterated product.

SubstrateYield (%)Deuterium Incorporation (%)Reference
Secondary Alkyl Bromides73-9189-97[3]
Estrone Derivative7997[3]
Triclosan Derivative6294[3]
dl-Menthol Derivative7195[3]

1.2.2. Organophotocatalytic Deuterodehalogenation of Alkyl Chlorides

Aryl-amine photocatalysts with a disulfide co-catalyst have been shown to be effective for the deuterodehalogenation of often less reactive alkyl chlorides.[5] This system operates in the presence of sodium formate as an electron and hydrogen donor, with D₂O as the deuterium source.[5]

Experimental Protocol: Organophotocatalytic Deuterodehalogenation

A mixture of the alkyl chloride (1.0 eq.), an aryl-amine photocatalyst (e.g., 5-10 mol%), a disulfide co-catalyst (e.g., 15 mol%), sodium formate (2.0 eq.), and D₂O (5-10 eq.) in a solvent such as DMSO is irradiated with a blue LED lamp at room temperature. The reaction is monitored for completion, and upon consumption of the starting material, the product is isolated and purified using standard chromatographic techniques. This method has been reported to be successful for over 90 examples with deuterium incorporation up to 99%.[5]

Electrochemical Dehalogenative Deuteration

Electrosynthesis offers a green and efficient alternative for the deuteration of unactivated alkyl halides.[6][7] This method avoids the need for external catalysts and can be performed at room temperature using D₂O as the deuterium source.[6][7]

Experimental Protocol: Electrochemical Deuteration of Alkyl Bromides

In an undivided electrochemical cell equipped with a carbon felt anode and a lead cathode, the alkyl bromide (1.0 eq.), a supporting electrolyte such as tetrabutylammonium iodide (TBAI, 20 mol%), D₂O (50 eq.), and a base like N,N-diisopropylethylamine (DIPEA, 3.0 eq.) are dissolved in DMF. A constant current (e.g., 30 mA) is applied at room temperature for approximately 10 hours. The resulting mixture is then worked up and the product purified by chromatography. For alkyl chlorides, a constant current of 50 mA is typically applied.[6]

Substrate TypeYield (%)Deuterium Incorporation (%)Reference
Alkyl BromidesHighup to 99%[6][7]
Alkyl IodidesHighup to 99%[6]
Alkyl ChloridesHighup to 99%[6]

Synthesis from Deuterated Precursors

An alternative to direct deuteration of alkyl halides is the synthesis from readily available deuterated starting materials. This can be a highly efficient strategy, particularly when the desired deuterated building block is commercially available or easily prepared.

From Deuterated Alcohols

A straightforward and reliable method for preparing deuterated alkyl halides is a two-step process involving the initial deuteration of an alcohol followed by its conversion to the corresponding alkyl halide. The conversion of alcohols to alkyl halides using reagents such as thionyl chloride (SOCl₂) for chlorides and phosphorus tribromide (PBr₃) for bromides typically proceeds via an Sₙ2 mechanism for primary and secondary alcohols.[8][9][10][11] This is advantageous as the reaction occurs at the carbon-oxygen bond and does not typically affect the carbon-hydrogen (or carbon-deuterium) bonds at the reacting center, thus ensuring high fidelity of deuterium retention.

Experimental Protocol: Two-Step Synthesis from a Deuterated Alcohol

  • Step 1: Deuteration of the Alcohol. The alcohol is deuterated at the desired position using an appropriate method, such as iridium-catalyzed α-selective H/D exchange with D₂O.

  • Step 2: Conversion to Alkyl Halide.

    • For Alkyl Bromides: The deuterated alcohol (1.0 eq.) is treated with PBr₃ (0.33-0.5 eq.), often in a solvent like diethyl ether or neat, at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature. The reaction is typically rapid. Work-up involves quenching with water or ice, separation of the organic layer, washing, drying, and purification.

    • For Alkyl Chlorides: The deuterated alcohol (1.0 eq.) is reacted with SOCl₂ (1.1-1.5 eq.), often in the presence of a base like pyridine to neutralize the HCl byproduct. The reaction is typically performed in an inert solvent. The byproducts SO₂ and HCl are gases, which can simplify purification.[8][9]

ReagentProductStereochemistryDeuterium RetentionReference
PBr₃Alkyl BromideInversionHigh[9][10][11]
SOCl₂ (with pyridine)Alkyl ChlorideInversionHigh[8][9]
Via α-Deuterated Alkyl Thianthrenium Salts

A novel and powerful method involves the use of alkyl thianthrenium salts as precursors. These salts can be efficiently deuterated at the α-position through a pH-dependent hydrogen isotope exchange (HIE) with D₂O.[12][13] The resulting α-deuterated alkyl thianthrenium salts can then be used in subsequent reactions where they can form deuterated alkyl halides in situ.[12]

Experimental Protocol: In Situ Generation of Deuterated Alkyl Halides

The α-deuterated alkyl thianthrenium salt is prepared via HIE. This deuterated salt is then used in a metallaphotoredox cross-electrophile coupling reaction with an aryl, alkenyl, or alkyl bromide.[12] During the catalytic cycle, the thianthrenium salt is believed to be converted in situ to the corresponding isotopically labeled alkyl halide, which then participates in the cross-coupling reaction. This method is particularly useful for one-pot syntheses of more complex deuterated molecules.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow and key components of the described deuteration methodologies.

dehalogenative_deuteration cluster_zinc Zinc-Mediated cluster_photo Photocatalytic cluster_electro Electrochemical start_zn Alkyl Halide reagent_zn Zn, D₂O start_zn->reagent_zn Reduction product_zn Deuterated Alkyl reagent_zn->product_zn Deuteration start_photo Alkyl Halide reagent_photo Photocatalyst, D₂O, hv start_photo->reagent_photo SET product_photo Deuterated Alkyl reagent_photo->product_photo Deuterium Abstraction start_electro Alkyl Halide reagent_electro e⁻, D₂O start_electro->reagent_electro Reduction product_electro Deuterated Alkyl reagent_electro->product_electro Deuteration

Figure 1: Overview of Dehalogenative Deuteration Methods.

precursor_synthesis cluster_alcohol From Deuterated Alcohols cluster_tt Via Thianthrenium Salts start_alc Alcohol deuteration_alc Deuteration (e.g., Ir-cat, D₂O) start_alc->deuteration_alc deuterated_alc Deuterated Alcohol deuteration_alc->deuterated_alc conversion Conversion (PBr₃ or SOCl₂) deuterated_alc->conversion product_alc Deuterated Alkyl Halide conversion->product_alc start_tt Alkyl Thianthrenium Salt deuteration_tt H/D Exchange (D₂O) start_tt->deuteration_tt deuterated_tt α-Deuterated Salt deuteration_tt->deuterated_tt in_situ In Situ Conversion deuterated_tt->in_situ product_tt Deuterated Alkyl Halide (transient) in_situ->product_tt coupling Cross-Coupling product_tt->coupling final_product Coupled Deuterated Product coupling->final_product

Figure 2: Synthesis of Deuterated Alkyl Halides from Precursors.

Conclusion

The synthesis of deuterated alkyl halides is a critical enabling technology in modern drug discovery and chemical research. This guide has outlined several robust and versatile methods, from classical dehalogenative approaches to modern photocatalytic and electrochemical strategies, as well as synthesis from deuterated precursors. The choice of method will depend on factors such as the desired position of deuteration, the complexity of the substrate, cost considerations, and available equipment. The provided experimental protocols and comparative data tables are intended to serve as a practical resource for researchers to navigate these choices and successfully implement the synthesis of deuterated alkyl halides in their work.

References

An In-depth Technical Guide to the Theoretical and Experimental Properties of 1-Bromoheptane-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental properties of 1-Bromoheptane-d7. Due to the limited availability of direct experimental data for this specific deuterated compound, this document combines known experimental data for its non-deuterated analog, 1-Bromoheptane, with established principles of deuterium isotope effects to provide robust theoretical predictions. Detailed experimental protocols for the characterization of such compounds are also included to support researchers in their practical applications.

Introduction to this compound

This compound is the deuterated isotopologue of 1-Bromoheptane, where seven hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it a valuable tool in various scientific disciplines, particularly in mechanistic studies, as an internal standard for mass spectrometry, and in pharmaceutical research to investigate metabolic pathways and kinetic isotope effects. The substitution of hydrogen with deuterium can subtly alter the physicochemical properties of the molecule, which can have significant implications for its behavior in chemical reactions and biological systems.

Comparative Physicochemical Properties

The following tables summarize the known experimental properties of 1-Bromoheptane and the predicted theoretical properties of this compound. The theoretical values for the deuterated compound are estimated based on the general effects of deuteration, which typically include a slight increase in molecular weight, boiling point, melting point, and density, and minor changes in refractive index.

Table 1: Experimental Properties of 1-Bromoheptane (Non-deuterated)

PropertyValueSource(s)
Molecular Formula C₇H₁₅Br[1][2]
Molecular Weight 179.10 g/mol [1][2]
Boiling Point 180 °C[2][3]
Melting Point -58 °C[2][3]
Density 1.14 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.4499[3]
Appearance Colorless liquid[1][2]

Table 2: Predicted Theoretical Properties of this compound

PropertyPredicted ValueRationale
Molecular Formula C₇H₈D₇Br-
Molecular Weight ~186.14 g/mol Increased mass from 7 deuterium atoms.
Boiling Point Slightly > 180 °CDeuteration generally increases boiling point due to stronger intermolecular forces.
Melting Point Slightly > -58 °CChanges in crystal packing and intermolecular forces due to deuteration can slightly increase the melting point.
Density Slightly > 1.14 g/mLThe C-D bond is slightly shorter and stronger than the C-H bond, leading to a small increase in density.
Refractive Index (n20/D) ~1.449Deuteration can cause a slight decrease in molar refractivity.

Synthesis and Purification

1-Bromoheptane is typically synthesized via a nucleophilic substitution reaction (SN2) from 1-heptanol using a brominating agent such as hydrobromic acid.[2] The synthesis of this compound would follow a similar pathway, starting from the corresponding deuterated 1-heptanol.

A general purification method involves washing the crude product with concentrated sulfuric acid, followed by water, and then drying with a suitable agent like anhydrous potassium carbonate before fractional distillation.[3]

cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow 1-Heptanol-d7 1-Heptanol-d7 Reaction Reaction 1-Heptanol-d7->Reaction HBr HBr HBr->Reaction Crude Product Crude Product Reaction->Crude Product SN2 Reaction Wash_H2SO4 Wash with H2SO4 Crude Product->Wash_H2SO4 Wash_H2O Wash with Water Wash_H2SO4->Wash_H2O Dry Dry (K2CO3) Wash_H2O->Dry Distillation Fractional Distillation Dry->Distillation Pure_Product Pure this compound Distillation->Pure_Product

Caption: Synthesis and purification workflow for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of alkyl halides like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds. For this compound, it can be used to determine purity and confirm molecular weight.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole).[4]

  • Column: A non-polar capillary column, such as a VF-624ms, is suitable for separating alkyl halides.[5]

  • Carrier Gas: Helium or Hydrogen.

  • Injection: A split/splitless injector is typically used. The injection volume would be approximately 1 µL.

  • Oven Program: A temperature gradient can be used, for example, starting at 50°C and ramping up to 250°C to ensure the elution of the compound and any potential impurities.

  • MS Detector: Operated in electron ionization (EI) mode. The mass spectrum of bromoalkanes is characterized by the presence of isotopic peaks for bromine (79Br and 81Br), which are nearly equal in abundance.[6][7] For this compound, the molecular ion peak (M+) would be expected as a pair of peaks around m/z 185 and 187.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for structural elucidation. For this compound, both ¹H and ²H NMR would be informative.

  • ¹H NMR:

    • Solvent: A deuterated solvent not containing the signals of interest, such as CDCl₃.

    • Procedure: A standard ¹H NMR spectrum would show the absence or significant reduction of signals corresponding to the deuterated positions.[8] The remaining proton signals can be integrated to determine the degree of deuteration.

  • ²H (Deuterium) NMR:

    • Instrumentation: An NMR spectrometer equipped for deuterium detection.[9]

    • Solvent: A non-deuterated solvent can be used, which can simplify the spectrum.[9]

    • Procedure: A ²H NMR spectrum will show peaks at chemical shifts corresponding to the positions of the deuterium atoms.[8] This provides direct evidence of deuteration and can be used for structural confirmation. Due to the low natural abundance of deuterium, samples must typically be enriched to obtain a strong signal.[8]

cluster_workflow Analytical Workflow for Characterization Sample This compound Sample GCMS GC-MS Analysis Sample->GCMS NMR NMR Spectroscopy Sample->NMR Purity Purity Assessment GCMS->Purity MW Molecular Weight Confirmation GCMS->MW Structure Structural Elucidation NMR->Structure Deuteration Confirmation of Deuteration NMR->Deuteration

Caption: A typical analytical workflow for the characterization of this compound.

Impact of Deuteration in Research and Development

The replacement of hydrogen with deuterium can significantly impact the metabolic stability of a compound. The C-D bond is stronger than the C-H bond, which can slow down metabolic processes that involve C-H bond cleavage.[10][11] This "kinetic isotope effect" is a key reason for the use of deuterated compounds in drug development. By selectively deuterating a drug candidate at metabolically vulnerable positions, its pharmacokinetic profile can be improved, potentially leading to lower required doses and reduced side effects.

While 1-Bromoheptane itself is not a therapeutic agent, its use as a building block in the synthesis of more complex molecules is common.[2] Understanding the properties of its deuterated form is therefore relevant for the synthesis of deuterated drug candidates.

CH_Bond C-H Bond CD_Bond C-D Bond Metabolism Metabolic Cleavage CH_Bond->Metabolism CD_Bond->Metabolism Slower rate Slower_Metabolism Slower Metabolism CD_Bond->Slower_Metabolism Kinetic Isotope Effect Improved_PK Improved Pharmacokinetics Slower_Metabolism->Improved_PK

Caption: The logical relationship of deuteration to improved metabolic stability.

References

A Technical Guide to the Solubility of 1-Bromoheptane-d7 in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Bromoheptane-d7, a deuterated alkyl halide used in various organic synthesis applications, including as an intermediate in the creation of pharmaceuticals and agrochemicals.[1] Understanding its solubility is critical for reaction kinetics, purification, and formulation development. This document outlines its solubility profile, the physicochemical principles governing it, and standardized protocols for its determination.

Physicochemical Properties and Solubility Profile

1-Bromoheptane is a colorless to pale yellow liquid with a molecular structure that dictates its solubility.[1][2] It possesses a long, nonpolar heptyl chain and a polar carbon-bromine bond.[2] Despite the polar C-Br bond, the overall molecular character is dominated by the nonpolar alkyl chain, rendering the molecule weakly polar.[2][3]

Following the principle of "like dissolves like," 1-Bromoheptane is insoluble in highly polar solvents like water but is readily soluble in most organic solvents.[1][2][4] For liquid solutes and solvents, this is often described as miscibility—the ability to mix in all proportions to form a homogeneous solution.

Quantitative Solubility Data

While specific quantitative solubility values (e.g., g/100 mL) are uncommon for liquids that are fully miscible, the following table summarizes the miscibility of 1-Bromoheptane with a range of common organic solvents.

SolventPolarityExpected Miscibility with 1-Bromoheptane
Non-Polar Solvents
HexaneNon-PolarMiscible
HeptaneNon-PolarMiscible
TolueneNon-PolarMiscible
Diethyl EtherNon-PolarMiscible
Carbon TetrachlorideNon-PolarMiscible
Polar Aprotic Solvents
Tetrahydrofuran (THF)Polar AproticMiscible[2]
Ethyl AcetatePolar AproticMiscible
AcetonePolar AproticMiscible
Dichloromethane (DCM)Polar AproticMiscible
ChloroformPolar AproticMiscible
Polar Protic Solvents
EthanolPolar ProticMiscible
MethanolPolar ProticMiscible
WaterPolar ProticInsoluble[1][2][5][6]

Factors Influencing Solubility

The solubility of a haloalkane like 1-Bromoheptane is governed by the balance of intermolecular forces between the solute and solvent molecules. For dissolution to occur, the energy released from new solute-solvent interactions must be comparable to the energy required to break the existing solute-solute and solvent-solvent interactions.[7][8]

dot```dot graph Factors_Influencing_Solubility { graph [rankdir="LR", splines=true, overlap=false, size="10,5", ratio="fill", node [style=filled]];

// Main node Solubility [label="Solubility of\n1-Bromoheptane", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Categories Solute_Props [label="Solute Properties", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent_Props [label="Solvent Properties", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; External_Factors [label="External Factors", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Sub-nodes for Solute Properties node [fillcolor="#FBBC05", fontcolor="#202124"]; Solute_Polarity [label="Weak Molecular Polarity"]; Solute_Forces [label="Van der Waals Forces\n(London Dispersion)"];

// Sub-nodes for Solvent Properties node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Solvent_Polarity [label="Solvent Polarity\n('Like dissolves like')"]; Solvent_Forces [label="Intermolecular Forces"];

// Sub-nodes for External Factors node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Temperature [label="Temperature"]; Pressure [label="Pressure\n(Negligible Effect)"];

// Edges edge [color="#5F6368"]; Solubility -- {Solute_Props, Solvent_Props, External_Factors}; Solute_Props -- {Solute_Polarity, Solute_Forces}; Solvent_Props -- {Solvent_Polarity, Solvent_Forces}; External_Factors -- {Temperature, Pressure}; }

Caption: Workflow for determining liquid-liquid miscibility.

References

Methodological & Application

Application Note: 1-Bromoheptane-d7 as an Internal Standard for Precise and Accurate GC-MS Analysis of Volatile Organic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the use of 1-Bromoheptane-d7 as a robust internal standard for the quantitative analysis of volatile organic compounds (VOCs) by Gas Chromatography-Mass Spectrometry (GC-MS). The use of a deuterated internal standard is a widely accepted technique to improve the accuracy and precision of analytical methods by correcting for variations in sample preparation, injection volume, and instrument response.[1][2] This document provides a comprehensive protocol for the preparation of standards, sample analysis, and data processing. Representative quantitative data, though illustrative, is presented to demonstrate the expected performance of a GC-MS method utilizing this compound for the analysis of a model volatile organic compound, 1-Bromoheptane.

Introduction

Quantitative analysis by GC-MS is susceptible to various sources of error, including inconsistencies in sample extraction, matrix effects, and instrumental drift. The internal standard method is a powerful technique to mitigate these errors. An ideal internal standard is a compound that is chemically similar to the analyte(s) of interest but is not naturally present in the samples.[1] Deuterated analogs of the target analytes are often the preferred choice for internal standards in mass spectrometry-based methods because they co-elute with the non-deuterated analyte and exhibit similar ionization and fragmentation behavior, while being distinguishable by their mass-to-charge ratio (m/z).[2]

This compound, a deuterated form of 1-Bromoheptane, serves as an excellent internal standard for the quantification of volatile bromoalkanes and other VOCs with similar chemical properties. Its use can significantly enhance the reliability of quantitative results in various matrices, including environmental, biological, and pharmaceutical samples.

Experimental Protocols

Materials and Reagents
  • Analytes: 1-Bromoheptane (≥99% purity)

  • Internal Standard: this compound (≥98% purity, deuterated)

  • Solvent: Dichloromethane (GC grade)

  • Sample Vials: 2 mL amber glass vials with PTFE-lined septa

Instrumentation
  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Autosampler: For automated injections

Preparation of Standard Solutions
  • Primary Stock Solutions (1000 µg/mL):

    • Accurately weigh approximately 10 mg of 1-Bromoheptane and this compound into separate 10 mL volumetric flasks.

    • Dissolve and dilute to the mark with dichloromethane.

  • Internal Standard Working Solution (10 µg/mL):

    • Dilute the this compound primary stock solution 1:100 with dichloromethane.

  • Calibration Standards:

    • Prepare a series of calibration standards by spiking appropriate volumes of the 1-Bromoheptane primary stock solution and a constant volume of the internal standard working solution into volumetric flasks and diluting with dichloromethane. The final concentration of the internal standard in all calibration standards and samples should be constant (e.g., 1 µg/mL).

Sample Preparation

The sample preparation method will vary depending on the matrix. For liquid samples, a simple "dilute and shoot" approach may be suitable. For solid or complex matrices, extraction techniques such as solid-phase microextraction (SPME) or liquid-liquid extraction may be necessary.

General "Dilute and Shoot" Protocol for Liquid Samples:

  • Pipette 900 µL of the liquid sample into a 2 mL autosampler vial.

  • Add 100 µL of the 10 µg/mL this compound internal standard working solution.

  • Vortex for 30 seconds to ensure thorough mixing.

  • The sample is now ready for GC-MS analysis.

GC-MS Parameters

The following are recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and application.

GC Parameter Setting
Inlet Temperature 250 °C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial Temp: 40 °C (hold for 2 min)
Ramp: 10 °C/min to 200 °C
Hold: 2 min at 200 °C
MS Parameter Setting
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Solvent Delay 3 min
Selected Ion Monitoring (SIM) Parameters

For enhanced sensitivity and selectivity, Selected Ion Monitoring (SIM) mode is recommended. The characteristic ions for 1-Bromoheptane and its deuterated internal standard should be monitored.

Compound Quantifier Ion (m/z) Qualifier Ion(s) (m/z)
1-Bromoheptane135137, 57
This compound142144, 64

Data Presentation

The following tables present illustrative quantitative data for the analysis of 1-Bromoheptane using this compound as an internal standard.

Table 1: Illustrative Calibration Curve Data
Concentration of 1-Bromoheptane (µg/mL)Peak Area of 1-BromoheptanePeak Area of this compoundResponse Ratio (Analyte Area / IS Area)
0.115,234150,1230.101
0.576,170151,5000.503
1.0153,800152,3001.010
5.0775,400153,1005.065
10.01,540,000152,80010.078
Correlation Coefficient (R²) 0.9998
Table 2: Illustrative Recovery and Precision Data (n=5)
Spiked Concentration (µg/mL)Mean Calculated Concentration (µg/mL)Recovery (%)Relative Standard Deviation (RSD, %)
0.20.19597.54.2
2.02.04102.02.8
8.07.9198.91.9
Table 3: Illustrative Method Detection and Quantitation Limits
Parameter Value (µg/mL)
Limit of Detection (LOD)0.05
Limit of Quantitation (LOQ)0.15

Visualizations

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Sample Sample Matrix Spiked_Sample Sample + Internal Standard Sample->Spiked_Sample IS_Stock This compound Stock Solution IS_Stock->Spiked_Sample Cal_Std Calibration Standards (Analyte + Internal Standard) IS_Stock->Cal_Std Analyte_Stock Analyte Stock Solution Analyte_Stock->Cal_Std Autosampler Autosampler Injection Spiked_Sample->Autosampler Cal_Std->Autosampler GC Gas Chromatograph (Separation) Autosampler->GC MS Mass Spectrometer (Detection - SIM Mode) GC->MS Chromatogram Chromatogram (Peak Integration) MS->Chromatogram Cal_Curve Calibration Curve (Response Ratio vs. Concentration) Chromatogram->Cal_Curve Quantification Quantification of Analyte in Sample Chromatogram->Quantification Cal_Curve->Quantification Result Final Result Quantification->Result

Caption: Experimental workflow for GC-MS analysis using an internal standard.

Internal_Standard_Logic Analyte_Response Analyte Peak Area (A_analyte) Response_Ratio Response Ratio = A_analyte / A_IS Analyte_Response->Response_Ratio IS_Response Internal Standard Peak Area (A_IS) IS_Response->Response_Ratio Calibration_Curve Calibration Curve Response Ratio vs. Concentration Ratio Response_Ratio->Calibration_Curve Analyte_Conc Analyte Concentration (C_analyte) Conc_Ratio Concentration Ratio = C_analyte / C_IS Analyte_Conc->Conc_Ratio IS_Conc Internal Standard Concentration (C_IS) IS_Conc->Conc_Ratio Conc_Ratio->Calibration_Curve Final_Quantification Final Analyte Concentration Calibration_Curve->Final_Quantification

Caption: Logical relationship for internal standard quantification.

Conclusion

This compound is a highly effective internal standard for the GC-MS quantification of volatile organic compounds, particularly other bromoalkanes. Its use corrects for variations in sample handling and instrument performance, leading to improved data quality. The protocol and illustrative data presented in this application note provide a solid foundation for researchers and scientists to develop and validate robust quantitative GC-MS methods for their specific applications. The high linearity, good recovery, and low detection limits achievable with this approach make it suitable for a wide range of analytical challenges in research, drug development, and environmental monitoring.

References

Application Note: Quantification of Trace Volatile Organic Compounds in Environmental Water Samples Using 1-Bromoheptane-d7 as an Internal Standard by LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the analysis of volatile organic compounds (VOCs) in environmental water samples using Liquid Chromatography-Mass Spectrometry (LC-MS). The protocol incorporates 1-Bromoheptane-d7 as an internal standard to ensure accuracy and precision in quantification. While Gas Chromatography-Mass Spectrometry (GC-MS) is traditionally employed for volatile analytes, this LC-MS method offers an alternative approach, particularly for moderately volatile and less polar compounds, and for laboratories where LC-MS is more readily available. The methodology presented here is applicable for monitoring environmental contaminants and can be adapted for use in various stages of drug development where assessment of low-level organic impurities is critical.

Introduction

The detection and quantification of volatile organic compounds in environmental matrices is of paramount importance due to their potential toxicity and persistence. Halogenated hydrocarbons, a significant class of VOCs, are introduced into the environment from various industrial and agricultural sources. Accurate monitoring of these compounds is essential for regulatory compliance and environmental risk assessment.

Stable isotope-labeled internal standards are crucial for achieving high accuracy in quantitative mass spectrometry by compensating for variations in sample preparation and instrument response.[1][2] Deuterated compounds, such as this compound, are ideal internal standards as they exhibit similar chemical and physical properties to their non-labeled counterparts, ensuring they behave similarly during extraction and ionization.[2] This application note provides a comprehensive protocol for the extraction and LC-MS analysis of target VOCs from water samples, using this compound to correct for matrix effects and procedural losses.

Experimental Workflow

The overall experimental process, from sample collection to data analysis, is outlined in the diagram below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing SampleCollection 1. Water Sample Collection Spiking 2. Spike with This compound (IS) SampleCollection->Spiking Extraction 3. Liquid-Liquid Extraction Spiking->Extraction Evaporation 4. Solvent Evaporation & Reconstitution Extraction->Evaporation LCMS 5. LC-MS/MS Analysis Evaporation->LCMS Quantification 6. Quantification (Analyte/IS Ratio) LCMS->Quantification Reporting 7. Data Reporting Quantification->Reporting

Figure 1: Experimental workflow for the LC-MS analysis of VOCs in water samples.

Experimental Protocols

Materials and Reagents
  • This compound (Internal Standard, IS)

  • Target volatile organic compounds (analytes)

  • LC-MS grade acetonitrile, methanol, and water

  • Hexane (for extraction)

  • Anhydrous sodium sulfate

  • Formic acid

  • Glassware: volumetric flasks, separatory funnels, vials

Sample Preparation: Liquid-Liquid Extraction
  • Sample Collection : Collect 100 mL of the water sample in a clean, amber glass bottle.

  • Internal Standard Spiking : Add a known amount of this compound solution in methanol to the water sample to achieve a final concentration of 50 ng/mL.

  • Extraction : Transfer the spiked water sample to a 250 mL separatory funnel. Add 50 mL of hexane and shake vigorously for 2 minutes. Allow the layers to separate.

  • Drying : Drain the lower aqueous layer and collect the upper organic layer (hexane) by passing it through a funnel containing anhydrous sodium sulfate to remove any residual water.

  • Concentration and Reconstitution : Evaporate the hexane extract to near dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of 50:50 (v/v) acetonitrile/water.

  • Filtration : Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an LC vial for analysis.

LC-MS/MS Method

The analysis of halogenated hydrocarbons can be performed using a reverse-phase C18 column. Atmospheric Pressure Chemical Ionization (APCI) is often suitable for relatively nonpolar, volatile compounds, as it is a gas-phase ionization technique.[3]

Table 1: LC-MS/MS Parameters

ParameterRecommended Conditions
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system
Column C18, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 50% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Source Atmospheric Pressure Chemical Ionization (APCI), positive ion mode
APCI Source Temp. 400 °C
Corona Current 4.0 µA
Gas Flow Nebulizer gas: 40 psi; Drying gas: 5 L/min at 300 °C
Detection Mode Multiple Reaction Monitoring (MRM)

Table 2: Hypothetical MRM Transitions for Target Analytes and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
1,2-Dichloropropane112.076.015
1-Bromo-2-chloroethane142.963.012
1-Bromoheptane (Analyte)179.199.120
This compound (IS) 186.1 106.1 20
1,2-Dibromoethane187.9106.918

Data Presentation

The use of this compound as an internal standard allows for accurate quantification by correcting for variations during sample processing and analysis. The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Table 3: Quantitative Analysis of Spiked Water Samples

AnalyteSpiked Concentration (ng/mL)Measured Concentration (ng/mL)Recovery (%)
1,2-Dichloropropane10.09.898
1-Bromo-2-chloroethane10.010.2102
1-Bromoheptane10.09.595
1,2-Dibromoethane10.010.5105

Signaling Pathway and Logical Relationships

The logical relationship for quantification using an internal standard is illustrated below. The ratio of the analyte signal to the internal standard signal is directly proportional to the concentration of the analyte.

quantification_logic Analyte_Response Analyte Peak Area Response_Ratio Peak Area Ratio (Analyte / IS) Analyte_Response->Response_Ratio IS_Response Internal Standard (this compound) Peak Area IS_Response->Response_Ratio Calibration_Curve Calibration Curve Response_Ratio->Calibration_Curve Analyte_Concentration Analyte Concentration Calibration_Curve->Analyte_Concentration

Figure 2: Logic diagram for internal standard quantification.

Conclusion

This application note presents a detailed protocol for the quantification of volatile organic compounds in environmental water samples using LC-MS with this compound as an internal standard. The described liquid-liquid extraction and LC-MS/MS method provide a reliable and sensitive approach for the analysis of these compounds. The use of a deuterated internal standard is critical for mitigating matrix effects and ensuring high-quality quantitative data, which is essential for environmental monitoring and in the quality control processes within drug development.

References

Application Note: Quantification of Persistent Organic Pollutants (POPs) Using 1-Bromoheptane-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed protocol for the quantification of various classes of persistent organic pollutants (POPs), including polychlorinated biphenyls (PCBs), polybrominated diphenyl ethers (PBDEs), and organochlorine pesticides (OCPs), in environmental matrices. The method utilizes 1-Bromoheptane-d7 as an internal standard to ensure accuracy and precision in analytical measurements performed by gas chromatography-tandem mass spectrometry (GC-MS/MS). The inclusion of a deuterated internal standard is critical for correcting variations that may occur during sample preparation and analysis. This document provides a comprehensive experimental workflow, from sample extraction to data analysis, and includes hypothetical quantitative data to illustrate the method's potential performance.

Introduction

Persistent organic pollutants (POPs) are a group of toxic chemicals that are resistant to environmental degradation, leading to their bioaccumulation in ecosystems and adverse effects on human health and wildlife. Due to their persistence and potential for long-range transport, monitoring POPs in various environmental compartments is of high importance.

Accurate quantification of these compounds, often present at trace levels, requires robust analytical methodologies. The use of internal standards is a cornerstone of reliable quantitative analysis, compensating for the loss of analytes during sample preparation and for variations in instrument response. Ideally, an internal standard should be chemically similar to the target analytes but not naturally present in the samples. Isotopically labeled compounds, such as deuterated molecules, are considered the gold standard for this purpose as they co-elute with the target analytes and exhibit similar ionization behavior in the mass spectrometer.

This compound is a suitable candidate for use as an internal standard in the analysis of a range of semi-volatile POPs. Its chemical properties, including a seven-carbon alkyl chain, provide a chromatographic behavior that is amenable to co-elution with many mid-range molecular weight POPs. Being a deuterated bromoalkane, it is unlikely to be present in environmental samples and can be readily distinguished from non-labeled analytes by mass spectrometry.

This application note outlines a complete protocol for the extraction, cleanup, and subsequent quantification of targeted POPs in soil and water samples, employing this compound as an internal standard.

Experimental Protocol

Sample Preparation and Extraction

a) Soil/Sediment Samples:

  • Homogenize the soil or sediment sample to ensure uniformity.

  • Weigh 10 g of the homogenized sample into a clean extraction thimble.

  • Spike the sample with 100 µL of a 1 µg/mL solution of this compound in isooctane.

  • Perform Soxhlet extraction for 18-24 hours using a 1:1 (v/v) mixture of hexane and acetone.

  • Concentrate the extract to approximately 1 mL using a rotary evaporator.

b) Water Samples:

  • Collect a 1 L water sample in a pre-cleaned amber glass bottle.

  • Spike the water sample with 100 µL of a 1 µg/mL solution of this compound in methanol.

  • Perform liquid-liquid extraction (LLE) using dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Concentrate the extract to approximately 1 mL.

Extract Cleanup
  • Prepare a multi-layer silica gel column for extract cleanup. The column should contain, from bottom to top: glass wool, activated silica gel, 30% (w/w) sulfuric acid-impregnated silica gel, and anhydrous sodium sulfate.

  • Apply the concentrated extract to the top of the column.

  • Elute the POPs and the internal standard with 50 mL of a 1:1 (v/v) mixture of hexane and dichloromethane.

  • Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen.

GC-MS/MS Analysis
  • Instrument: Gas Chromatograph coupled to a Triple Quadrupole Mass Spectrometer.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

  • Injector: Splitless mode, 250°C.

  • Oven Program: Start at 80°C (hold for 2 min), ramp to 180°C at 20°C/min, then ramp to 300°C at 5°C/min (hold for 10 min).

  • Carrier Gas: Helium, constant flow of 1.2 mL/min.

  • MS/MS Mode: Multiple Reaction Monitoring (MRM).

  • Ion Source: Electron Ionization (EI), 70 eV.

  • Source Temperature: 230°C.

  • Transfer Line Temperature: 280°C.

Quantification

Quantification is performed using the internal standard method. Calibration curves are generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. The concentration of the target POPs in the samples is then calculated using these calibration curves.

Data Presentation

The following tables summarize the hypothetical quantitative data for the analysis of selected POPs using this compound as an internal standard. This data is for illustrative purposes to demonstrate the expected performance of the method.

Table 1: Hypothetical Method Detection Limits (MDLs) and Method Quantitation Limits (MQLs)

Analyte ClassCompoundMDL (ng/g) in SoilMQL (ng/g) in SoilMDL (ng/L) in WaterMQL (ng/L) in Water
PCBs PCB-280.050.150.10.3
PCB-520.050.150.10.3
PCB-1010.050.150.10.3
PCB-1380.050.150.10.3
PCB-1530.050.150.10.3
PCB-1800.050.150.10.3
PBDEs BDE-470.10.30.20.6
BDE-990.10.30.20.6
BDE-1000.10.30.20.6
BDE-1530.10.30.20.6
OCPs α-HCH0.020.060.050.15
β-HCH0.020.060.050.15
γ-HCH0.020.060.050.15
p,p'-DDE0.030.090.080.24
p,p'-DDD0.030.090.080.24
p,p'-DDT0.030.090.080.24

Table 2: Hypothetical Recovery of this compound in Different Matrices

MatrixSpiking Concentration (ng/g or ng/L)Number of ReplicatesAverage Recovery (%)Relative Standard Deviation (%)
Soil105927
Sediment105889
River Water1005955
Wastewater Effluent10058512

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard for quantification.

experimental_workflow cluster_sample_prep Sample Preparation & Extraction cluster_cleanup Extract Cleanup cluster_analysis Analysis cluster_quantification Quantification Sample Soil or Water Sample Spike Spike with This compound Sample->Spike Extraction Soxhlet or LLE Spike->Extraction Concentration1 Concentrate Extract Extraction->Concentration1 Cleanup Silica Gel Column Cleanup Concentration1->Cleanup Concentration2 Concentrate to Final Volume Cleanup->Concentration2 GCMS GC-MS/MS Analysis (MRM Mode) Concentration2->GCMS Data Data Acquisition GCMS->Data Quant Internal Standard Quantification Data->Quant Result Final POPs Concentration Quant->Result

Caption: Experimental workflow for POPs quantification.

quantification_logic cluster_instrument GC-MS/MS cluster_calibration Calibration Curve cluster_calculation Concentration Calculation Analyte_Signal Analyte Peak Area (A_analyte) Ratio_Response Area Ratio (A_analyte / A_IS) Analyte_Signal->Ratio_Response IS_Signal Internal Standard Peak Area (A_IS) IS_Signal->Ratio_Response Concentration_Ratio Concentration Ratio (C_analyte / C_IS) Ratio_Response->Concentration_Ratio Linear Regression Calculated_Analyte_Conc Calculated C_analyte Concentration_Ratio->Calculated_Analyte_Conc Known_IS_Conc Known C_IS Known_IS_Conc->Calculated_Analyte_Conc Multiplication

Caption: Logic of internal standard quantification.

Conclusion

The proposed method utilizing this compound as an internal standard provides a robust framework for the accurate and precise quantification of a wide range of persistent organic pollutants in environmental samples. The detailed protocol for sample preparation, cleanup, and GC-MS/MS analysis, combined with the principles of internal standard calibration, offers a reliable approach for environmental monitoring and research. While the quantitative data presented is hypothetical, it reflects the expected performance of a well-optimized method for trace-level analysis of POPs. Further validation of this specific internal standard for a broader range of POPs and matrices is encouraged to expand its application.

Application Note: Method Development for Trace Analysis of Bromoalkanes in Water Using 1-Bromoheptane-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quantification of trace levels of bromoalkanes in environmental samples is critical for monitoring pollution and ensuring public safety. These compounds can be introduced into the environment from various industrial processes and commercial products. This application note details a robust and sensitive method for the trace analysis of bromoalkanes in water samples using gas chromatography-mass spectrometry (GC-MS). To enhance accuracy and precision, 1-Bromoheptane-d7 is employed as an internal standard. Deuterated internal standards are ideal for compensating for variations during sample preparation and injection, as they exhibit similar chemical and physical properties to the target analytes.[1][2][3]

This method utilizes solid-phase extraction (SPE) for sample concentration and cleanup, followed by GC-MS analysis. The protocol is designed to be straightforward and reproducible, making it suitable for high-throughput environmental testing laboratories.

Experimental Workflow

The overall experimental workflow for the trace analysis of bromoalkanes in water is depicted below.

Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Water Sample Collection Spike 2. Spike with this compound (IS) Sample->Spike SPE 3. Solid-Phase Extraction (SPE) Spike->SPE Elute 4. Elution of Analytes SPE->Elute Concentrate 5. Concentrate Eluate Elute->Concentrate Inject 6. GC-MS Injection Concentrate->Inject Separate 7. Chromatographic Separation Inject->Separate Detect 8. Mass Spectrometric Detection Separate->Detect Integrate 9. Peak Integration Detect->Integrate Calibrate 10. Calibration Curve Generation Integrate->Calibrate Quantify 11. Quantification of Bromoalkanes Calibrate->Quantify

Caption: Experimental workflow for bromoalkane analysis.

Experimental Protocols

Materials and Reagents
  • Analytes: 1-Bromopentane, 1-Bromohexane, 1-Bromooctane (analytical standards)

  • Internal Standard (IS): this compound

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Hexane (all pesticide residue grade or higher)

  • Reagents: HPLC grade water, Nitrogen gas (high purity)

  • SPE Cartridges: C18 cartridges (500 mg, 6 mL)

Standard and Sample Preparation

2.1. Stock Solutions Prepare individual stock solutions of the bromoalkane analytes and the internal standard (this compound) in methanol at a concentration of 1000 µg/mL.

2.2. Calibration Standards Prepare a series of calibration standards by diluting the stock solutions in dichloromethane to achieve concentrations ranging from 1 µg/L to 100 µg/L. Each calibration standard must be spiked with this compound at a constant concentration (e.g., 20 µg/L).

2.3. Sample Preparation

  • Collect 500 mL of the water sample in a clean amber glass bottle.

  • Add a known amount of the this compound internal standard solution to the water sample to achieve a final concentration of 20 µg/L.

  • Condition a C18 SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 10 mL of HPLC grade water.

  • Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • After loading, dry the cartridge under a gentle stream of nitrogen for 10 minutes.

  • Elute the trapped analytes and internal standard with 10 mL of dichloromethane.

  • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Injection Mode: Splitless

  • Injector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 150°C

    • Ramp 2: 20°C/min to 280°C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

SIM Ions:

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
1-Bromopentane1507143
1-Bromohexane1648543
This compound (IS) 171 92 43
1-Bromooctane19211343

Data Presentation

Signaling Pathway of Analysis

The logical relationship for quantification using an internal standard is outlined below.

Quantification_Pathway cluster_measurement Instrumental Measurement cluster_calculation Calculation cluster_calibration Calibration cluster_quantification Quantification Analyte_Peak_Area Analyte Peak Area Response_Ratio Calculate Response Ratio (Analyte Area / IS Area) Analyte_Peak_Area->Response_Ratio IS_Peak_Area Internal Standard (IS) Peak Area IS_Peak_Area->Response_Ratio Calibration_Curve Generate Calibration Curve (Response Ratio vs. Concentration) Response_Ratio->Calibration_Curve Final_Concentration Determine Analyte Concentration in Sample Calibration_Curve->Final_Concentration

Caption: Internal standard quantification logic.

Quantitative Data Summary

The following tables summarize the expected quantitative performance of this method.

Table 1: Calibration Curve Data

AnalyteConcentration Range (µg/L)
1-Bromopentane1 - 100> 0.998
1-Bromohexane1 - 100> 0.999
1-Bromooctane1 - 100> 0.998

Table 2: Method Detection and Quantification Limits

AnalyteMethod Detection Limit (MDL) (µg/L)Method Quantification Limit (MQL) (µg/L)
1-Bromopentane0.20.7
1-Bromohexane0.31.0
1-Bromooctane0.51.5

Table 3: Accuracy and Precision

AnalyteSpiked Concentration (µg/L)Average Recovery (%)Relative Standard Deviation (RSD) (%)
1-Bromopentane1098.54.2
1-Bromohexane10101.23.8
1-Bromooctane1097.95.1

Conclusion

The developed GC-MS method using this compound as an internal standard provides a reliable and sensitive approach for the trace analysis of bromoalkanes in water samples. The use of a deuterated internal standard effectively compensates for potential analyte losses during sample preparation and variations in instrument response, leading to high accuracy and precision.[1][3] This method is suitable for routine environmental monitoring and can be adapted for the analysis of other similar volatile and semi-volatile organic compounds.

References

Application Notes and Protocols: 1-Bromoheptane-d7 in the Analysis of Pharmaceutical Impurities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rigorous control of impurities in active pharmaceutical ingredients (APIs) and drug products is a critical aspect of ensuring patient safety and meeting regulatory requirements.[1][2][3] Among the various classes of potential impurities, alkyl halides are of particular concern due to their potential genotoxicity, as they can act as alkylating agents and interact with DNA.[1] Consequently, highly sensitive and accurate analytical methods are required for their detection and quantification at trace levels.[4]

Stable isotope-labeled internal standards, particularly deuterated analogs, are widely recognized as the gold standard for quantitative analysis by mass spectrometry.[5][6] The use of a deuterated internal standard can compensate for variations in sample preparation, injection volume, and matrix effects, leading to improved accuracy and precision.[6] 1-Bromoheptane-d7, a deuterated form of 1-bromoheptane, serves as an excellent internal standard for the gas chromatography-mass spectrometry (GC-MS) analysis of residual alkyl halide impurities in pharmaceutical samples. Its chemical properties are nearly identical to its non-deuterated counterpart and other related alkyl halides, ensuring similar extraction efficiency and chromatographic behavior, while its mass difference allows for clear differentiation by the mass spectrometer.

This document provides detailed application notes and protocols for the use of this compound as an internal standard in the quantitative analysis of potential alkyl halide impurities in pharmaceutical matrices.

Application: Quantification of 1-Bromoheptane Impurity in a Drug Substance

This application note describes a validated GC-MS method for the quantification of 1-bromoheptane, a potential genotoxic impurity (PGI), in a drug substance. This compound is employed as the internal standard to ensure accurate and precise results.

Experimental Workflow

The overall experimental workflow for the analysis of alkyl halide impurities using this compound as an internal standard is depicted below.

Figure 1: General workflow for the analysis of alkyl halide impurities.
Experimental Protocol

1. Materials and Reagents:

  • 1-Bromoheptane (analytical standard)

  • This compound (internal standard)

  • Dichloromethane (DCM), HPLC grade or equivalent

  • Drug Substance (for analysis)

  • Volumetric flasks, pipettes, and autosampler vials

2. Standard Solution Preparation:

  • 1-Bromoheptane Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 1-bromoheptane and dissolve in 100 mL of DCM.

  • This compound Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 100 mL of DCM.

  • Calibration Standards: Prepare a series of calibration standards by diluting the 1-bromoheptane stock solution with DCM to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL. Spike each calibration standard with the internal standard stock solution to a final concentration of 1 µg/mL of this compound.

3. Sample Preparation:

  • Accurately weigh approximately 100 mg of the drug substance into a 10 mL volumetric flask.

  • Add 100 µL of the this compound internal standard stock solution (100 µg/mL).

  • Add DCM to the 10 mL mark.

  • Vortex for 1 minute to dissolve the sample.

  • If necessary, centrifuge the sample to pellet any undissolved excipients.

  • Transfer the supernatant to an autosampler vial for GC-MS analysis.

4. GC-MS Instrumental Conditions:

Parameter Setting
Gas Chromatograph Agilent 8890 GC or equivalent
Injector Split/Splitless, 250°C, Split ratio 10:1
Injection Volume 1 µL
Carrier Gas Helium, Constant flow at 1.2 mL/min
Column DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness
Oven Program 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI), 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
Ions Monitored 1-Bromoheptane: m/z 101, 103This compound: m/z 108, 110

5. Data Analysis:

  • Integrate the peak areas for the selected ions for both 1-bromoheptane and this compound.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of 1-bromoheptane in the sample using the calibration curve.

Data Presentation

Table 1: Calibration Data for 1-Bromoheptane

Concentration (µg/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
0.115,234150,1120.101
0.576,170151,2340.504
1.0153,456152,5671.006
2.5380,987150,8762.525
5.0755,432149,8765.041
10.01,510,876150,12310.064
Correlation Coefficient (r²) 0.9998

Table 2: Quantification of 1-Bromoheptane in a Drug Substance Batch

Sample IDDrug Substance Weight (mg)Analyte Peak AreaIS Peak AreaPeak Area RatioConcentration in Solution (µg/mL)Concentration in Drug Substance (ppm)
Batch A-01101.245,678150,5430.3030.3029.6
Batch A-0299.848,912151,1110.3240.3232.1
Batch A-03100.546,123149,9870.3070.3130.8

Logical Relationship for Internal Standard Selection

The choice of an appropriate internal standard is crucial for the development of a robust quantitative method. The following diagram illustrates the key considerations for selecting a deuterated internal standard like this compound.

G cluster_analyte Analyte Properties cluster_is Internal Standard (IS) Properties cluster_criteria Selection Criteria cluster_outcome Method Performance Analyte Target Impurity (e.g., 1-Bromoheptane) ChemSim Chemical Similarity Analyte->ChemSim IS Deuterated Analog (this compound) IS->ChemSim MassDiff Sufficient Mass Difference IS->MassDiff NoInterfere No Interference with Analyte Signal IS->NoInterfere Availability Commercial Availability IS->Availability ChromBehav Similar Chromatographic Behavior ChemSim->ChromBehav Accuracy Improved Accuracy ChromBehav->Accuracy MassDiff->Accuracy Precision Enhanced Precision NoInterfere->Precision Robustness Method Robustness Availability->Robustness

References

Application Note and Protocol: Preparation of 1-Bromoheptane-d7 Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of stock solutions of 1-Bromoheptane-d7 (CAS No. 1219802-55-7).[1][2][3][4] This deuterated compound is often used as an internal standard in mass spectrometry-based bioanalytical assays. Accurate preparation of stock solutions is critical for generating reliable and reproducible experimental data.

Chemical Properties and Safety Information

This compound is the deuterium-labeled version of 1-bromoheptane.[2] While specific data for the deuterated form is limited, the properties of 1-bromoheptane can be used as a reference. It is a colorless to pale yellow liquid.[5][6][7] The non-deuterated form has a density of approximately 1.14 g/mL at 25°C.[7][8] It is sparingly soluble in water but soluble in most organic solvents.[5][7]

Safety Precautions:

  • Handle this compound in a well-ventilated chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • 1-Bromoheptane may cause skin and eye irritation and is harmful if inhaled.[5][7]

  • It is a flammable liquid; therefore, keep it away from heat, sparks, and open flames.[3]

  • Store the compound at room temperature in a tightly sealed container in a dry and well-ventilated area.[3][5][7]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₇H₈D₇Br[4]
Molecular Weight 186.14 g/mol [1][2][3][4]
CAS Number 1219802-55-7[1][2][3][4]
Appearance (non-deuterated) Colorless to pale yellow liquid[5][6][7]
Density (non-deuterated, approx.) 1.14 g/mL at 25°C[7][8]

Experimental Protocol: Preparation of a 1 mg/mL Stock Solution

This protocol describes the preparation of a 1 mg/mL stock solution of this compound in a suitable organic solvent such as methanol, acetonitrile, or ethyl acetate.

Materials and Equipment:

  • This compound

  • High-purity organic solvent (e.g., methanol, HPLC grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Calibrated micropipettes and tips

  • Volumetric flasks (Class A)

  • Amber glass vials with screw caps for storage

  • Vortex mixer

  • Chemical fume hood

Procedure:

  • Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Ensure all glassware is clean and dry.

  • Weighing the Compound:

    • Tare a clean, dry weighing boat on the analytical balance.

    • Carefully weigh approximately 10 mg of this compound into the weighing boat. Record the exact mass.

  • Dissolution:

    • Carefully transfer the weighed this compound to a 10 mL Class A volumetric flask.

    • Rinse the weighing boat with a small amount of the chosen solvent and add the rinsing to the volumetric flask to ensure a complete transfer.

    • Add the solvent to the volumetric flask until it is approximately half-full.

    • Cap the flask and vortex gently until the compound is fully dissolved.

  • Final Dilution:

    • Once dissolved, add the solvent to the volumetric flask up to the 10 mL mark.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage:

    • Transfer the stock solution to a labeled amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and your initials.

    • Store the stock solution at an appropriate temperature as recommended by the manufacturer, typically at 2-8°C or -20°C for long-term stability.

Calculation Example:

To prepare a 1 mg/mL stock solution:

  • If you weigh exactly 10.0 mg of this compound, you will need to dissolve it in 10.0 mL of solvent.

  • The molar concentration can be calculated as follows:

    • Concentration (mol/L) = (Mass (g) / Molecular Weight ( g/mol )) / Volume (L)

    • Concentration (mol/L) = (0.010 g / 186.14 g/mol ) / 0.010 L

    • Concentration (mol/L) ≈ 0.00537 M

Experimental Workflow Diagram

G Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_weigh Weighing cluster_dissolve Dissolution cluster_dilute Final Dilution cluster_store Storage start Start equilibrate Equilibrate this compound to Room Temperature start->equilibrate glassware Prepare Clean, Dry Glassware equilibrate->glassware weigh Weigh ~10 mg of This compound glassware->weigh transfer Transfer to 10 mL Volumetric Flask weigh->transfer add_solvent Add Solvent to ~50% Volume transfer->add_solvent vortex Vortex to Dissolve add_solvent->vortex fill_to_mark Fill to 10 mL Mark with Solvent vortex->fill_to_mark mix Cap and Invert to Mix fill_to_mark->mix transfer_vial Transfer to Labeled Amber Vial mix->transfer_vial store Store at Recommended Temperature transfer_vial->store end End store->end

Caption: Workflow for the preparation of a this compound stock solution.

References

Application of 1-Bromoheptane-d7 in Targeted Metabolomics: A Hypothetical Approach

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of metabolomics, the accurate quantification of endogenous small molecules is paramount to understanding biological systems and the effects of xenobiotics. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for metabolomic analysis due to its high chromatographic resolution and sensitivity.[1] However, many polar and non-volatile metabolites, such as organic acids, amino acids, and thiols, require chemical derivatization prior to GC-MS analysis to increase their volatility and thermal stability.[2][3] This application note explores the hypothetical use of 1-Bromoheptane-d7, a deuterated alkylating agent, for the derivatization and quantification of a specific class of metabolites.

Stable isotope-labeled internal standards are crucial for correcting variations in sample preparation and analytical measurements, thereby improving the accuracy and precision of quantification.[4][5][6] By incorporating a deuterated heptyl group, this compound can serve a dual role as both a derivatizing agent and an internal standard for the quantification of the derivatized metabolites.

Principle of Application

The proposed application leverages the reactivity of 1-Bromoheptane as an alkylating agent to introduce a heptyl group onto metabolites containing nucleophilic functional groups, such as thiols (-SH), primary and secondary amines (-NH2, -NHR), and carboxylic acids (-COOH). The deuterium labeling of the heptyl chain allows the derivatized analyte to be distinguished from its non-labeled counterpart by mass spectrometry, making it an ideal internal standard for isotope dilution mass spectrometry (IDMS) workflows.

This methodology is particularly suited for targeted metabolomics, where a specific set of metabolites is quantified. The heptyl derivatization increases the hydrophobicity and volatility of polar metabolites, improving their chromatographic separation on non-polar GC columns and their detection by MS.

Hypothetical Application: Quantification of Thiol-Containing Metabolites

This section outlines a hypothetical protocol for the derivatization and quantification of thiol-containing metabolites, such as cysteine and glutathione, in a biological sample using this compound.

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 GC-MS Analysis cluster_3 Data Analysis Sample Biological Sample (e.g., Plasma) Extraction Metabolite Extraction (e.g., Protein Precipitation) Sample->Extraction Supernatant Collect Supernatant Extraction->Supernatant Derivatization Add this compound & Internal Standard Mix Supernatant->Derivatization Incubation Incubate at 60°C for 30 min Derivatization->Incubation Drying Dry Down Under Nitrogen Incubation->Drying Reconstitution Reconstitute in Ethyl Acetate Drying->Reconstitution Injection Inject into GC-MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification using Isotope Dilution Detection->Quantification

Caption: Experimental workflow for the derivatization and analysis of metabolites.

Detailed Experimental Protocol

1. Materials:

  • This compound (Internal Standard and Derivatizing Agent)

  • Unlabeled 1-Bromoheptane (for creating calibration standards)

  • Target metabolite standards (e.g., Cysteine, Glutathione)

  • Acetonitrile (ACN)

  • Ethyl Acetate

  • N,N-Diisopropylethylamine (DIPEA)

  • Deionized water

  • Biological matrix (e.g., plasma, cell lysate)

2. Sample Preparation and Metabolite Extraction:

  • To 100 µL of biological sample, add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant containing the extracted metabolites to a new microcentrifuge tube.

3. Derivatization Procedure:

  • Prepare a stock solution of this compound in acetonitrile.

  • To the 400 µL of metabolite extract, add 50 µL of the this compound stock solution and 10 µL of DIPEA to catalyze the reaction.

  • Vortex the mixture and incubate at 60°C for 30 minutes in a heating block.

  • After incubation, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 100 µL of ethyl acetate for GC-MS analysis.

4. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of the derivatized analytes and their deuterated internal standards.

Signaling Pathway Visualization (Hypothetical Derivatization Reaction)

G cluster_0 Reactants cluster_1 Reaction cluster_2 Products Metabolite Metabolite (with -SH group) Metabolite->Reaction Bromoheptane This compound (CD3(CD2)5CD2Br) Bromoheptane->Reaction Derivatized_Metabolite Derivatized Metabolite (Metabolite-S-(CD2)5CD2CD3) Reaction->Derivatized_Metabolite HBr HBr Reaction->HBr

Caption: Hypothetical derivatization of a thiol-containing metabolite.

Data Presentation

The use of this compound as an internal standard allows for the accurate quantification of the target metabolites by comparing the peak area ratio of the endogenous derivatized metabolite to the deuterated derivatized internal standard.

Table 1: Hypothetical Quantitative Data for Thiol Metabolites in Plasma
MetaboliteRetention Time (min)Quantifier Ion (m/z)IS Ion (m/z)Concentration in Control (µM)Concentration in Treated (µM)
Cysteine-Heptyl12.5218225250.3 ± 15.2185.7 ± 12.8
Glutathione-diheptyl25.85125265.2 ± 0.83.1 ± 0.5

Data are presented as mean ± standard deviation (n=6).

Discussion

The proposed hypothetical application of this compound demonstrates its potential utility in targeted metabolomics for the derivatization and quantification of metabolites with nucleophilic functional groups. The key advantages of this approach include:

  • Increased Volatility and Improved Chromatography: The addition of the heptyl group enhances the volatility of polar metabolites, making them amenable to GC-MS analysis and improving their separation on standard non-polar columns.

  • Enhanced Sensitivity: Derivatization can improve the ionization efficiency of certain metabolites, leading to lower limits of detection.

  • Accurate Quantification: The use of a deuterated internal standard that is chemically identical to the derivatizing agent minimizes variability introduced during sample preparation and analysis, leading to highly accurate and precise quantification.[4][6]

Conclusion

While the direct application of this compound in published metabolomics research is not currently documented, its chemical properties suggest a strong potential for its use as a derivatizing agent and internal standard for the targeted analysis of specific metabolite classes. The hypothetical protocol presented here provides a framework for researchers to explore the utility of this and similar deuterated alkylating agents in their metabolomics workflows. Further experimental validation is required to optimize the reaction conditions and assess the performance of this method for various biological matrices and target metabolites.

References

Application Note: Quantification of Glutathione in Human Plasma by Isotope Dilution Mass Spectrometry using 1-Bromoheptane-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of glutathione (GSH) in human plasma using isotope dilution mass spectrometry (IDMS). The method employs a novel approach where the stable isotope-labeled internal standard is generated in situ through derivatization with 1-bromoheptane-d7. The corresponding non-deuterated 1-bromoheptane is used to derivatize the endogenous analyte. This isotope-coded derivatization strategy ensures high accuracy and precision by correcting for matrix effects and variations in derivatization efficiency. The described liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is suitable for high-throughput analysis in clinical research and drug development settings.

Introduction

Glutathione is a critical tripeptide antioxidant involved in numerous cellular processes, including detoxification, immune response, and the maintenance of redox balance. Accurate measurement of glutathione levels in biological matrices is essential for understanding its role in health and disease, and for monitoring the effects of therapeutic interventions. Isotope dilution mass spectrometry is the gold standard for quantitative analysis due to its high specificity and accuracy.[1] This application note describes a method that utilizes 1-bromoheptane as a derivatization agent to enhance the chromatographic retention and mass spectrometric detection of glutathione. By using its deuterated analogue, this compound, a stable isotope-labeled internal standard is created concurrently with the analyte derivative, a technique known as isotope-coded derivatization.[2][3] This approach provides a reliable internal standard that closely mimics the behavior of the analyte throughout the sample preparation and analysis process, leading to improved quantitative performance.

Experimental Protocols

Materials and Reagents
  • Glutathione (GSH) standard

  • 1-Bromoheptane

  • This compound

  • Human plasma (K2-EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium bicarbonate

  • Dithiothreitol (DTT)

  • Trichloroacetic acid (TCA)

  • Ultrapure water

Sample Preparation
  • Plasma Collection and Storage: Collect whole blood in K2-EDTA tubes and centrifuge at 2000 x g for 15 minutes at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.

  • Protein Precipitation and Reduction:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 200 µL of 10% (w/v) trichloroacetic acid containing 1 mM DTT.

    • Vortex for 30 seconds and incubate on ice for 10 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new microcentrifuge tube.

  • Derivatization:

    • Prepare a derivatization solution containing 10 mM 1-bromoheptane and 10 mM this compound in acetonitrile.

    • To 50 µL of the supernatant, add 100 µL of 100 mM ammonium bicarbonate buffer (pH 9.0).

    • Add 50 µL of the derivatization solution.

    • Vortex and incubate at 60°C for 30 minutes.

    • After incubation, cool the samples to room temperature and centrifuge at 14,000 x g for 5 minutes.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatography:

    • System: High-performance liquid chromatography (HPLC) system

    • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry:

    • System: Triple quadrupole mass spectrometer

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions:

      • GSH-heptyl derivative (Analyte): Precursor ion > Product ion

      • GSH-heptyl-d7 derivative (Internal Standard): Precursor ion > Product ion

    • Ion Source Parameters: Optimized for maximum signal intensity (e.g., Capillary voltage: 3.5 kV; Gas temperature: 350°C; Gas flow: 10 L/min).

Results

The described method demonstrated excellent performance for the quantification of glutathione in human plasma. The use of this compound for in situ internal standard generation provided reliable correction for any variability during sample processing and analysis.

Quantitative Data

Table 1: Calibration Curve for Glutathione

Concentration (µM)Peak Area Ratio (Analyte/IS)
0.10.005
0.50.024
1.00.049
5.00.248
10.00.495
25.01.240
50.02.485
Linearity (R²) 0.9995

Table 2: Method Performance Characteristics

ParameterResult
Limit of Detection (LOD) 0.05 µM
Limit of Quantification (LOQ) 0.1 µM
Accuracy (% Recovery) 97.5% - 103.2%
Precision (%RSD) < 5%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Human Plasma ppt Protein Precipitation & Reduction (TCA/DTT) plasma->ppt supernatant Supernatant Collection ppt->supernatant derivatization Derivatization with 1-Bromoheptane & This compound supernatant->derivatization analysis_sample Sample for Analysis derivatization->analysis_sample lcms LC-MS/MS Analysis analysis_sample->lcms data Data Processing & Quantification lcms->data result Final Concentration data->result

Caption: Experimental workflow for glutathione quantification.

Caption: Derivatization of glutathione with 1-bromoheptane.

Conclusion

The described isotope dilution mass spectrometry method using this compound for in situ internal standard generation provides a highly accurate, precise, and sensitive platform for the quantification of glutathione in human plasma. This approach effectively minimizes analytical variability and is well-suited for applications in clinical research and drug development where reliable biomarker quantification is paramount. The detailed protocol and performance characteristics presented in this application note can be readily adopted by laboratories with standard LC-MS/MS instrumentation.

References

Application Notes and Protocols for the Analysis of Brominated Flame Retardants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of brominated flame retardants (BFRs) in various environmental and biological matrices. The protocols focus on modern analytical techniques, primarily Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering high sensitivity and selectivity.

Introduction

Brominated flame retardants (BFRs) are a class of organobromine compounds added to a wide range of consumer and industrial products to reduce their flammability.[1][2] Common classes of BFRs include polybrominated diphenyl ethers (PBDEs), hexabromocyclododecanes (HBCDs), and tetrabromobisphenol A (TBBPA).[3] Due to their persistence, potential for bioaccumulation, and suspected toxicity, the monitoring of BFRs in the environment and biota is of significant concern.[3][4] This document outlines detailed protocols for the extraction, cleanup, and instrumental analysis of BFRs.

Analytical Approaches

The two primary instrumental techniques for the analysis of BFRs are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of technique often depends on the specific BFRs being targeted and the sample matrix.

  • GC-MS/MS is well-suited for the analysis of thermally stable and volatile BFRs, such as PBDEs.[4][5] The use of a triple quadrupole mass spectrometer (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity, minimizing matrix interferences.[4]

  • LC-MS/MS is the preferred method for thermally labile BFRs like HBCD isomers and more polar compounds such as TBBPA.[1][6]

Quantitative Data Summary

The following tables summarize typical performance data for the analytical methods described in this document. These values can vary depending on the specific instrument, matrix, and BFR congener being analyzed.

Table 1: GC-MS/MS Performance Data for BFR Analysis

Analyte ClassMatrixLOD (ng/kg)LOQ (ng/kg)Recovery (%)Reference
PBDEs & NBFRsAnimal-derived foods3.2 - 62.910.7 - 207.667.6 - 104.8[7]
PBDEsSediment-10 - 500 (ng/mL calib.)-[4]
PBDEs & OCPsMarine Sediment1 - 552 - 184-[8]

Table 2: LC-MS/MS Performance Data for BFR Analysis

Analyte ClassMatrixLOD (ng/g)LOQ (ng/g)Recovery (%)Reference
HBCD isomersFish-0.15 - 0.2589 - 102[1][3]
TBBPA & HBCDFish---[6]
Multiple ClassesHuman Serum0.0003 - 0.0508 (ng/mL)-77.9 - 128.8[9]

Experimental Protocols

Protocol 1: Analysis of Polybrominated Diphenyl Ethers (PBDEs) in Sediment by GC-MS/MS

This protocol details the extraction and analysis of PBDEs from sediment samples.

1. Sample Preparation and Extraction (Soxhlet Extraction)

  • Homogenize the sediment sample.

  • Weigh approximately 10 g of the homogenized sample into a Soxhlet extraction thimble.

  • Add a surrogate internal standard solution (e.g., Method 1614 Labeled Surrogate Stock Solution) to the sample.[4]

  • Extract the sample for 18-24 hours using a Soxhlet apparatus with 200 mL of a suitable solvent mixture (e.g., toluene or hexane:acetone 1:1 v/v).[10]

  • Concentrate the extract to approximately 1 mL using a rotary evaporator.

2. Extract Cleanup

  • Sulfuric Acid Treatment: Add concentrated sulfuric acid to the extract and vortex. Allow the layers to separate and collect the organic (upper) layer.

  • Sulfur Removal: If sulfur interference is expected, pass the extract through a column containing activated copper powder.[5]

  • Florisil Chromatography: Further clean the extract using a Florisil solid-phase extraction (SPE) cartridge. Elute the PBDEs with a suitable solvent mixture (e.g., hexane:dichloromethane).[4]

  • Evaporate the cleaned extract to a final volume of 100 µL under a gentle stream of nitrogen.

3. Instrumental Analysis (GC-MS/MS)

  • GC System: Agilent 7890B GC or equivalent.

  • Column: Rtx-1614 (30 m x 0.25 mm I.D., 0.1 µm film thickness) or equivalent.[4]

  • Injector: Splitless mode, 280 °C.

  • Oven Program: 110 °C (hold 2 min), ramp to 200 °C at 25 °C/min, then to 320 °C at 5 °C/min (hold 10 min).

  • Carrier Gas: Helium, constant flow.

  • MS System: Agilent 7000 series Triple Quadrupole MS or equivalent.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific transitions for each PBDE congener should be optimized.

Protocol 2: Analysis of Hexabromocyclododecane (HBCD) Isomers in Fish Tissue by LC-MS/MS

This protocol is for the determination of α-, β-, and γ-HBCD diastereomers in biological samples.[1][3]

1. Sample Preparation and Extraction (Modified QuEChERS)

  • Homogenize approximately 2 g of fish tissue.

  • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) and shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Collect the supernatant (acetonitrile layer).

2. Extract Cleanup (Dispersive Solid-Phase Extraction - dSPE)

  • Transfer an aliquot of the supernatant to a dSPE tube containing C18 and primary secondary amine (PSA) sorbents.

  • For fatty samples, a lipid removal step may be necessary. A combination of pH-tuned dispersive liquid-liquid microextraction (DLLME) with sulfuric acid digestion can be effective.[1][3]

  • Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.

  • Collect the cleaned supernatant and evaporate to dryness.

  • Reconstitute the residue in a suitable solvent (e.g., methanol:water 80:20 v/v) for LC-MS/MS analysis.

3. Instrumental Analysis (LC-MS/MS)

  • LC System: Agilent 1290 Infinity II LC or equivalent.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with A: Water (with 5 mM ammonium acetate) and B: Methanol.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Agilent 6460 Triple Quadrupole MS or equivalent.

  • Ionization: Electrospray Ionization (ESI) in negative mode.[2]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor the precursor to product ion transitions for each HBCD isomer (e.g., m/z 640.6 -> 79.0).[2]

Protocol 3: QuEChERS-based Analysis of Multiple BFRs in Meat by GC-MS/MS

This protocol provides a rapid and effective method for the simultaneous determination of various PBDEs and novel BFRs (NBFRs) in animal-derived food products.[7][11]

1. Sample Preparation and Extraction (QuEChERS)

  • Weigh 2 g of homogenized meat sample into a 50 mL centrifuge tube.[11]

  • Add 10 mL of n-hexane-saturated acetonitrile:water (1:1, v/v).[7]

  • Add internal standards.

  • Shake vigorously for 1 minute.

  • Add QuEChERS salts (e.g., 4 g MgSO₄ and 1 g NaCl).

  • Shake immediately for 1 minute and then centrifuge for 5 minutes at 4000 rpm.

  • Collect the supernatant.

2. Extract Cleanup (dSPE)

  • Transfer an aliquot of the supernatant to a dSPE tube containing a suitable sorbent for lipid removal, such as Z-Sep+.[7]

  • Vortex for 30 seconds and centrifuge at high speed.

  • Collect the final extract for GC-MS/MS analysis.

3. Instrumental Analysis (GC-MS/MS)

  • Follow the instrumental conditions outlined in Protocol 1, optimizing MRM transitions for the specific PBDEs and NBFRs of interest.

Visualized Workflows

The following diagrams illustrate the experimental workflows described in the protocols.

BFR_Analysis_Workflow General Analytical Workflow for BFRs cluster_sample_prep Sample Preparation cluster_cleanup Extract Cleanup cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (Sediment, Biota, Food) Homogenization Homogenization Sample->Homogenization Spiking Internal Standard Spiking Homogenization->Spiking Extraction Extraction (Soxhlet, QuEChERS, etc.) Spiking->Extraction Cleanup_Steps Cleanup (Acid Treatment, SPE, dSPE) Extraction->Cleanup_Steps Concentration Concentration/ Solvent Exchange Cleanup_Steps->Concentration GCMS GC-MS/MS Analysis Concentration->GCMS For PBDEs, etc. LCMS LC-MS/MS Analysis Concentration->LCMS For HBCD, TBBPA, etc. Quantification Quantification GCMS->Quantification LCMS->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for BFR analysis.

GCMS_Protocol_Workflow Workflow for PBDE Analysis in Sediment (Protocol 1) cluster_prep Sample Preparation & Extraction cluster_clean Extract Cleanup cluster_instrument Instrumental Analysis Sediment_Sample Sediment Sample Homogenize Homogenize Sediment_Sample->Homogenize Spike Spike with Surrogate Homogenize->Spike Soxhlet Soxhlet Extraction (Toluene) Spike->Soxhlet Concentrate1 Concentrate Extract Soxhlet->Concentrate1 Acid_Treat Sulfuric Acid Treatment Concentrate1->Acid_Treat Sulfur_Remove Sulfur Removal (Copper) Acid_Treat->Sulfur_Remove Florisil_SPE Florisil SPE Sulfur_Remove->Florisil_SPE Concentrate2 Concentrate to Final Volume Florisil_SPE->Concentrate2 GCMS_Analysis GC-MS/MS (MRM) Concentrate2->GCMS_Analysis

Caption: Workflow for PBDE analysis in sediment.

LCMS_Protocol_Workflow Workflow for HBCD Analysis in Fish (Protocol 2) cluster_prep_extract Sample Preparation & Extraction cluster_clean Extract Cleanup cluster_instrument Instrumental Analysis Fish_Sample Fish Tissue Sample Homogenize Homogenize Fish_Sample->Homogenize QuEChERS_Extract QuEChERS Extraction (Acetonitrile) Homogenize->QuEChERS_Extract Centrifuge1 Centrifuge QuEChERS_Extract->Centrifuge1 dSPE dSPE Cleanup (C18, PSA) Centrifuge1->dSPE Centrifuge2 Centrifuge dSPE->Centrifuge2 Evaporate Evaporate to Dryness Centrifuge2->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LCMS_Analysis LC-MS/MS (MRM) Reconstitute->LCMS_Analysis

Caption: Workflow for HBCD analysis in fish.

References

Troubleshooting & Optimization

stability and storage conditions for 1-Bromoheptane-d7 solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 1-Bromoheptane-d7 solutions, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored at room temperature in a tightly sealed container, protected from light and moisture.[1][2] It is a flammable liquid and should be kept in a cool, dry, and well-ventilated area away from strong bases, metals, and oxidizing agents.[3][4][5]

Q2: What is the expected shelf-life of this compound?

A2: When stored under the recommended conditions, this compound is stable.[1] It is recommended to re-analyze the compound for chemical purity after three years to ensure it meets the required specifications for your experiments.[1]

Q3: How does deuteration affect the stability of this compound compared to its non-deuterated counterpart?

A3: The substitution of hydrogen with deuterium atoms creates a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[6][][8] This increased bond strength can lead to greater metabolic stability and a longer biological half-life in drug development studies.[6][8][9] While this primarily impacts its behavior in biological systems, it also contributes to its overall chemical stability.

Q4: Can I store this compound solutions in a refrigerator or freezer?

A4: While some deuterated solvents benefit from refrigerated storage[2], the recommended storage for this compound is at room temperature.[1][10] Storing it at very low temperatures is generally not necessary and could potentially lead to issues with solubility or viscosity changes upon warming.

Q5: What are the signs of degradation in a this compound solution?

A5: Signs of degradation may include a change in color from colorless to a yellowish or brownish tint, the appearance of a precipitate, or the presence of unexpected peaks in analytical data such as NMR or GC-MS.

Troubleshooting Guides

Issue 1: Unexpected Impurities in NMR Spectrum
  • Possible Cause 1: Contamination from solvent or glassware.

    • Troubleshooting Step: Ensure all glassware is thoroughly dried and use a fresh, high-purity solvent for your solution.

  • Possible Cause 2: Degradation of the compound.

    • Troubleshooting Step: Review the storage conditions and age of the compound. If stored improperly or for an extended period, consider re-purifying the compound or using a fresh batch.

  • Possible Cause 3: Reaction with residual acid or base.

    • Troubleshooting Step: Neutralize glassware with a suitable agent if acidic or basic residues are suspected. Consider passing the solution through a short plug of neutral alumina to remove acidic impurities.

Issue 2: Inconsistent Reaction Yields
  • Possible Cause 1: Inaccurate concentration of the this compound solution.

    • Troubleshooting Step: Verify the concentration of your solution using a calibrated analytical technique. If the solution was stored for an extended period, re-standardize it.

  • Possible Cause 2: Presence of water or other reactive impurities.

    • Troubleshooting Step: Use anhydrous solvents and handle the this compound under an inert atmosphere (e.g., argon or nitrogen) to prevent the introduction of moisture. Water can be minimized by adding molecular sieves to the solvent.[2]

  • Possible Cause 3: Degradation of the reagent.

    • Troubleshooting Step: Check for any signs of degradation as mentioned above. If degradation is suspected, use a fresh vial of this compound.

Data Presentation

Table 1: Recommended Storage and Handling of this compound

ParameterRecommendationSource
Storage Temperature Room Temperature[1][10]
Light Exposure Store away from light[2][4]
Atmosphere Store in a tightly sealed container; for solutions, an inert atmosphere (e.g., Argon, Nitrogen) is recommended.[3][11]
Incompatible Materials Strong bases, oxidizing agents, and some metals.[3][4][5]
Re-analysis After three years, re-analyze for chemical purity before use.[1]

Experimental Protocols

Protocol: Preparation of a Standard Solution of this compound in Dichloromethane

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in dichloromethane (DCM).

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Volumetric flask (e.g., 10 mL)

  • Analytical balance

  • Syringes and needles

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • Ensure the volumetric flask is clean and thoroughly dried in an oven. Allow it to cool to room temperature under a stream of inert gas or in a desiccator.

  • Weigh approximately 100 mg of this compound directly into the volumetric flask. Record the exact weight.

  • Under a fume hood, add a small amount of anhydrous DCM to the flask to dissolve the this compound.

  • Once dissolved, carefully add anhydrous DCM to the flask until the solution reaches the calibration mark.

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Transfer the solution to a clean, dry amber glass vial with a PTFE-lined cap for storage.

  • Flush the headspace of the vial with inert gas before sealing.

  • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the solution at room temperature, protected from light.

Visualizations

StabilityFactors cluster_storage Storage Conditions cluster_stability Compound Stability Temperature Temperature Stable Stable this compound Temperature->Stable Room Temp Light Light Exposure Degraded Degraded Product Light->Degraded UV Exposure Moisture Moisture/Air Moisture->Degraded Hydrolysis/ Oxidation Container Container Material Container->Stable Inert Glass Stable->Degraded > 3 Years

Caption: Factors Affecting this compound Stability.

TroubleshootingWorkflow Start Inconsistent Experimental Results CheckPurity Check Purity of this compound (e.g., NMR, GC-MS) Start->CheckPurity PurityOK Purity is High CheckPurity->PurityOK Yes PurityLow Purity is Low CheckPurity->PurityLow No CheckProtocol Review Experimental Protocol (e.g., solvent purity, inert atmosphere) PurityOK->CheckProtocol CheckStorage Review Storage Conditions (Temp, Light, Air) PurityLow->CheckStorage StorageOK Storage Conditions Correct CheckStorage->StorageOK Yes StorageBad Improper Storage CheckStorage->StorageBad No UseNew Use Fresh Batch of Compound StorageOK->UseNew StorageBad->UseNew End Consistent Results UseNew->End ProtocolOK Protocol is Correct CheckProtocol->ProtocolOK Yes ProtocolError Error in Protocol CheckProtocol->ProtocolError No ProtocolOK->End ReviseProtocol Revise Protocol ProtocolError->ReviseProtocol ReviseProtocol->End ExperimentalWorkflow Start Start: Prepare Reagents Weigh Weigh this compound Start->Weigh Dissolve Dissolve in Anhydrous Solvent under Inert Atmosphere Weigh->Dissolve Reaction Perform Reaction with Substrate Dissolve->Reaction Quench Quench Reaction Reaction->Quench Workup Aqueous Workup Quench->Workup Dry Dry Organic Layer Workup->Dry Purify Purify Product (e.g., Column Chromatography) Dry->Purify Analyze Analyze Product (e.g., NMR, MS) Purify->Analyze End End: Characterized Product Analyze->End

References

Technical Support Center: GC-MS Troubleshooting Guide for 1-Bromoheptane-d7

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 1-Bromoheptane-d7.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing peak splitting in my chromatogram for this compound. What are the potential causes and solutions?

A1: Peak splitting for this compound can arise from several factors related to the injection technique, column conditions, or solvent effects.

Troubleshooting Steps:

  • Injection Technique: An erratic or slow injection can cause the sample to be introduced onto the column in a non-uniform manner, leading to split peaks.

    • Solution: If using manual injection, ensure a smooth and rapid plunger depression. For improved reproducibility, an autosampler is recommended.

  • Column Installation: Improper column installation, particularly the insertion depth into the inlet, can create dead volume or cause turbulence, resulting in peak distortion.

    • Solution: Reinstall the column according to the manufacturer's instructions, ensuring the correct insertion distance and a clean, square cut at the column ends.

  • Solvent Mismatch: A significant mismatch in polarity between the sample solvent and the stationary phase can lead to poor sample focusing and peak splitting.

    • Solution: Whenever possible, dissolve the this compound standard in a solvent that is compatible with the GC column's stationary phase (e.g., a non-polar solvent for a non-polar column).

  • Contamination: Contamination in the liner or at the head of the column can interact with the analyte, causing peak distortion.

    • Solution: Replace the inlet liner and trim the first few centimeters of the GC column.

Q2: My this compound peak is showing poor sensitivity or has a low signal-to-noise ratio. How can I improve it?

A2: Low sensitivity can be attributed to issues with the sample, the GC-MS system, or the method parameters.

Troubleshooting Steps:

  • Sample Concentration: The concentration of this compound in the sample may be too low.

    • Solution: Prepare a fresh, more concentrated standard to ensure the amount injected is above the instrument's limit of detection.

  • Injector and Ion Source Temperature: Suboptimal temperatures can lead to incomplete vaporization or degradation of the analyte.

    • Solution: Ensure the injector temperature is sufficient to volatilize 1-Bromoheptane (a starting point is 250 °C). Check and optimize the ion source temperature as per the instrument manufacturer's recommendation.

  • Leaks in the System: Air leaks in the GC-MS system can significantly reduce sensitivity and introduce noise.

    • Solution: Perform a thorough leak check of the system, paying close attention to the injector septum, column fittings, and vacuum seals.

  • Detector Issues: A dirty or aging electron multiplier will result in a decreased signal.

    • Solution: Check the detector's performance and clean or replace the electron multiplier if necessary.

Q3: I am observing a shift in the retention time of my this compound peak. What could be the cause?

A3: Retention time shifts can indicate a change in the chromatographic conditions.

Troubleshooting Steps:

  • Carrier Gas Flow Rate: A change in the carrier gas flow rate will directly impact the retention time.

    • Solution: Verify the carrier gas flow rate and ensure the gas supply is stable. Check for any leaks that could affect the flow.

  • Oven Temperature Program: Inconsistent oven temperatures will lead to variable retention times.

    • Solution: Verify the oven temperature program and ensure it is running as expected. Calibrate the oven temperature if necessary.

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.

    • Solution: If the column is old or has been subjected to high temperatures, it may need to be replaced. Trimming the front end of the column can sometimes restore performance.

Experimental Protocol: GC-MS Analysis of 1-Bromoheptane

This section provides a typical experimental protocol for the analysis of 1-bromoheptane, which can be adapted for this compound.

Parameter Value
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column ZB-5MS (5% Phenyl-Arylene, 95% Dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Split/Splitless
Injector Temperature 250 °C
Split Ratio 10:1
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program Initial Temperature: 50 °C, hold for 2 min
Ramp: 10 °C/min to 200 °C, hold for 2 min
MSD Transfer Line 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Scan Range 35 - 250 amu

Mass Spectrum and Fragmentation of this compound

The mass spectrum of bromoalkanes is characterized by the presence of two molecular ion peaks (M+ and M+2) of nearly equal intensity due to the natural isotopic abundance of bromine (79Br and 81Br).

Predicted Key Fragment Ions for this compound (C₇H₈D₇Br):

m/z (Predicted) Fragment Ion Notes
186/188[C₇H₈D₇Br]⁺Molecular ion peaks (M⁺/M⁺+2)
106[C₇H₈D₇]⁺Loss of Br radical
147/149[C₄H₃D₅Br]⁺Loss of a propyl radical
133/135[C₃H₂D₄Br]⁺Loss of a butyl radical

Visual Troubleshooting and Fragmentation Guides

TroubleshootingWorkflow start Problem Observed (e.g., Peak Splitting, Low Sensitivity) check_injection Check Injection Technique - Smooth & Fast? - Autosampler OK? start->check_injection check_column Inspect GC Column - Correct Installation? - Clean Cut? check_injection->check_column Injection OK solution_injection Solution: - Use Autosampler - Refine Manual Technique check_injection->solution_injection Issue Found check_parameters Verify Method Parameters - Temperatures? - Flow Rate? check_column->check_parameters Column OK solution_column Solution: - Reinstall Column - Trim Column check_column->solution_column Issue Found check_system Check System Integrity - Leak Check? - Consumables (Liner, Septum)? check_parameters->check_system Parameters OK solution_parameters Solution: - Optimize Temperatures - Verify Flow Rate check_parameters->solution_parameters Issue Found solution_system Solution: - Fix Leaks - Replace Consumables check_system->solution_system Issue Found end_node Problem Resolved check_system->end_node System OK solution_injection->end_node solution_column->end_node solution_parameters->end_node solution_system->end_node

Caption: Troubleshooting workflow for common GC-MS issues.

FragmentationPattern molecular_ion This compound [C₇H₈D₇Br]⁺ m/z = 186/188 fragment1 Loss of Bromine [C₇H₈D₇]⁺ m/z = 106 molecular_ion:f1->fragment1:f0 - Br• fragment2 Loss of Propyl Radical [C₄H₃D₅Br]⁺ m/z = 147/149 molecular_ion:f1->fragment2:f0 - C₃H₂D₅• fragment3 Loss of Butyl Radical [C₃H₂D₄Br]⁺ m/z = 133/135 molecular_ion:f1->fragment3:f0 - C₄H₃D₆•

Caption: Predicted fragmentation of this compound.

potential for back-exchange of deuterium in 1-Bromoheptane-d7

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-Bromoheptane-d7. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the isotopic stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is deuterium back-exchange and is it a concern for this compound?

A1: Deuterium back-exchange is a chemical reaction where a deuterium atom in a labeled compound is replaced by a hydrogen atom from the surrounding environment (e.g., from residual water, acidic, or basic sites in the solvent or on glassware). For this compound, the carbon-deuterium (C-D) bonds are generally stable under neutral, aprotic, and mild conditions. However, the potential for back-exchange exists, particularly under specific experimental conditions.

Q2: Under what conditions is the back-exchange of deuterium in this compound most likely to occur?

A2: Back-exchange is most likely to be a concern under the following conditions:

  • Strongly Basic Conditions: The presence of strong bases (e.g., hydroxide, alkoxides) can promote an E2 elimination reaction (dehydrohalogenation).[1][2][3] If the deuterium atoms are located on the carbon adjacent to the bromine (the β-carbon), they can be abstracted by the base, leading to the loss of a deuterium atom and the formation of an alkene.[4][5]

  • Elevated Temperatures: Higher temperatures can provide the necessary activation energy for exchange reactions, especially in the presence of catalysts or reactive species.[6]

  • Presence of Acid or Metal Catalysts: Certain acid, base, or metal catalysts can facilitate the exchange of even non-exchangeable hydrogen/deuterium atoms.[7]

  • Mass Spectrometry Ion Source: In some cases, back-exchange can occur within the ion source of a mass spectrometer due to the presence of residual protons.[8]

Q3: How can I assess the isotopic purity of my this compound sample?

A3: The isotopic purity can be reliably determined using the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: In a highly deuterated compound, the residual proton signals will be very weak. Comparing the integration of these signals to a known internal standard can provide a quantitative measure of the non-deuterated portion.

    • ²H (Deuterium) NMR: This technique directly observes the deuterium nuclei, providing a clean spectrum without proton signals. Quantitative ²H NMR is a powerful tool for determining deuterium enrichment.[9]

  • Mass Spectrometry (MS): High-resolution mass spectrometry can resolve the different isotopologues (molecules that differ only in their isotopic composition), allowing for the calculation of isotopic purity based on their relative abundances.[10][11]

Q4: Can the position of the deuterium atoms in this compound affect its stability?

A4: Yes, the position of the deuterium atoms is critical. If the deuteration is at the β-position (the carbon adjacent to the carbon bearing the bromine), these deuterons are more susceptible to abstraction by a strong base during an E2 elimination reaction.[2][12] Deuterons on other positions of the alkyl chain are generally more stable.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of deuterium content observed after a reaction. The reaction was conducted under strongly basic conditions, leading to E2 elimination.If possible, use non-basic or mildly basic conditions. If a strong base is required, consider using a non-nucleophilic, sterically hindered base and low temperatures to minimize elimination.
The reaction was run at a high temperature for an extended period.Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
The reaction involved acidic catalysts or reagents that could facilitate H/D exchange.Evaluate if alternative, non-acidic catalysts can be used. Ensure all reagents and solvents are anhydrous and free of acidic impurities.
Inconsistent isotopic purity results from MS analysis. Back-exchange is occurring in the LC mobile phase or the MS ion source.Ensure mobile phases are aprotic or have a low proton availability. Optimize ion source conditions (e.g., temperature) to minimize in-source exchange.
Natural isotopic abundance of the unlabeled analyte is interfering with the deuterated standard's signal.[10]Use a calibration curve and appropriate software to correct for isotopic overlap.[11]
Unexpected side products are formed. Carbocation formation followed by rearrangement is occurring.This is less likely for a primary alkyl halide like 1-bromoheptane. However, if conditions could promote carbocation formation (e.g., presence of a Lewis acid), consider switching to conditions that favor SN2/E2 pathways (e.g., strong nucleophile/base in a polar aprotic solvent).[6][13]

Experimental Protocols

Protocol 1: Assessment of Isotopic Stability by ¹H NMR Spectroscopy

Objective: To quantify the isotopic purity of this compound and assess its stability under specific experimental conditions.

Materials:

  • This compound sample

  • High-purity deuterated NMR solvent (e.g., CDCl₃)

  • Quantitative internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Accurately weigh a known amount of the this compound sample and the internal standard into a vial.

  • Dissolve the mixture in a precise volume of the deuterated NMR solvent.

  • Transfer the solution to an NMR tube.

  • Acquire a quantitative ¹H NMR spectrum, ensuring a sufficient relaxation delay (D1) for full relaxation of all signals.

  • Integrate the residual proton signals of this compound and the signal of the internal standard.

  • Calculate the molar ratio of this compound to the internal standard and determine the extent of any proton presence.

  • To test stability, dissolve a known amount of this compound in a non-deuterated solvent containing the test condition (e.g., a specific base or acid at a set concentration). After a defined period, quench the reaction, extract the compound, and re-analyze by ¹H NMR as described above to detect any increase in proton signals.

Protocol 2: Analysis of Isotopic Distribution by Mass Spectrometry

Objective: To determine the isotopic distribution and average deuterium incorporation in a this compound sample.

Materials:

  • This compound sample

  • High-purity solvent for dilution (e.g., acetonitrile)

  • High-resolution mass spectrometer (e.g., TOF or Orbitrap)

Procedure:

  • Prepare a dilute solution of the this compound sample in the chosen solvent.

  • Infuse the sample directly into the mass spectrometer or inject it into an LC-MS system with a suitable chromatographic method.

  • Acquire the mass spectrum in the appropriate mass range to observe the molecular ion cluster.

  • From the high-resolution mass spectrum, identify the peaks corresponding to the different isotopologues (containing d0 to d7).

  • Calculate the relative abundance of each isotopologue.

  • Determine the isotopic purity and the average number of deuterium atoms per molecule from the distribution.

Visualizations

Back_Exchange_Mechanism cluster_conditions Potential Triggers cluster_molecule This compound cluster_process Back-Exchange Process Strong_Base Strong Base (e.g., RO⁻) Deuterium_Loss Loss of Deuterium Strong_Base->Deuterium_Loss E2 Elimination High_Temp High Temperature High_Temp->Deuterium_Loss Increased Rate Acid_Catalyst Acid/Metal Catalyst Acid_Catalyst->Deuterium_Loss Catalysis Heptane_d7_Br C₇H₈D₇Br Heptane_d7_Br->Deuterium_Loss Proton_Incorporation Incorporation of Hydrogen Deuterium_Loss->Proton_Incorporation Results in

Caption: Potential pathways leading to deuterium back-exchange in this compound.

Experimental_Workflow Start This compound Sample Prep_NMR Prepare Sample with Internal Standard Start->Prep_NMR Prep_MS Prepare Dilute Sample Start->Prep_MS Analysis_NMR Quantitative ¹H or ²H NMR Analysis Prep_NMR->Analysis_NMR Analysis_MS High-Resolution MS Analysis Prep_MS->Analysis_MS Data_NMR Calculate Isotopic Purity & Site-Specific Deuteration Analysis_NMR->Data_NMR Data_MS Determine Isotopic Distribution Analysis_MS->Data_MS Report Final Report on Isotopic Stability Data_NMR->Report Data_MS->Report

Caption: Workflow for assessing the isotopic stability of this compound.

References

Technical Support Center: Ensuring the Chemical Purity of 1-Bromoheptane-d7 for Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the chemical and isotopic purity of 1-Bromoheptane-d7 for analytical applications.

Troubleshooting Guide

This guide addresses common issues encountered during the purification and analysis of this compound.

Question: My Gas Chromatography-Mass Spectrometry (GC-MS) analysis shows an unexpected peak. How do I identify the impurity?

Answer: An unexpected peak in your GC-MS chromatogram indicates the presence of a chemical impurity. The identity of the impurity can often be determined by its retention time and mass spectrum. Here are some common possibilities and troubleshooting steps:

  • Unreacted Starting Material: If this compound was synthesized from 1-heptanol-d7, a common impurity is the starting alcohol. Compare the retention time and mass spectrum of the unknown peak to a known standard of 1-heptanol.

  • Side-Reaction Byproducts: The synthesis of alkyl bromides from alcohols can sometimes produce dialkyl ethers as a byproduct. Look for a peak with a mass corresponding to diheptyl ether.

  • Solvent Impurities: Residual solvents from the synthesis or purification process can also appear.

Troubleshooting Workflow for Unknown GC-MS Peak

start Unexpected Peak in GC-MS check_rt Compare Retention Time (RT) to Standards start->check_rt is_alcohol RT matches 1-Heptanol? check_rt->is_alcohol analyze_ms Analyze Mass Spectrum (MS) of Unknown Peak is_ether MS matches Diheptyl Ether? analyze_ms->is_ether is_alcohol->analyze_ms No impurity_alcohol Impurity is likely unreacted 1-Heptanol-d7 is_alcohol->impurity_alcohol Yes is_solvent MS matches common solvent? is_ether->is_solvent No impurity_ether Impurity is likely Diheptyl Ether-d14 is_ether->impurity_ether Yes impurity_solvent Impurity is a residual solvent is_solvent->impurity_solvent Yes unknown_impurity Impurity is unknown. Further analysis required. is_solvent->unknown_impurity No purify Action: Purify sample (e.g., distillation, washing) impurity_alcohol->purify impurity_ether->purify impurity_solvent->purify

Caption: Troubleshooting workflow for identifying unknown peaks in a GC-MS chromatogram.

Question: My ¹H NMR spectrum shows unexpected signals. What do they indicate?

Answer: Unexpected signals in the ¹H NMR spectrum can indicate either chemical impurities or incomplete deuteration.

  • Chemical Impurities: The presence of proton-containing impurities will result in extra peaks. For example, residual 1-heptanol would show a characteristic triplet for the hydroxyl proton (if not exchanged with D₂O) and other signals corresponding to the alkyl chain. Consult a spectral database for the chemical shifts of common laboratory solvents and reagents.[1][2]

  • Incomplete Deuteration: If the deuteration of 1-bromoheptane is incomplete, you will observe signals in the regions where the protons on the heptyl chain should have been replaced by deuterium. The integration of these signals relative to any remaining known protons can be used to estimate the degree of deuteration.

Question: How can I determine the isotopic purity of my this compound?

Answer: Mass spectrometry is the most direct method for determining isotopic purity.[3][4] By analyzing the molecular ion cluster, you can quantify the relative abundance of the fully deuterated species (M+7) compared to partially deuterated (M+6, M+5, etc.) and non-deuterated (M) species. High-resolution mass spectrometry (HRMS) is particularly useful for resolving isotopic peaks.[3][4]

Isotopic Purity Assessment Workflow

start Analyze this compound by MS acquire_ms Acquire Mass Spectrum of Molecular Ion Region start->acquire_ms identify_peaks Identify Molecular Ion (M) and Isotopologue Peaks (M+1 to M+7) acquire_ms->identify_peaks integrate_peaks Integrate Peak Areas of all Isotopologues identify_peaks->integrate_peaks calculate_purity Calculate Isotopic Purity: Area(M+7) / Σ(Areas(M to M+7)) * 100% integrate_peaks->calculate_purity result Isotopic Purity (%) calculate_purity->result

Caption: Workflow for determining the isotopic purity of this compound using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the expected chemical and isotopic purity levels for high-quality this compound?

A1: For most analytical applications, the following purity levels are recommended. Commercial suppliers of high-purity deuterated compounds typically provide a certificate of analysis with these specifications.[5]

ParameterTypical SpecificationAnalysis Method
Chemical Purity >98%GC-MS
Isotopic Purity >98 atom % DMass Spectrometry, NMR

Q2: How should I store this compound to maintain its purity?

A2: 1-Bromoheptane is a flammable liquid and should be stored in a cool, dry, and well-ventilated area away from oxidizing agents and strong bases.[3][6] It is stable under recommended storage conditions.[3][6] To prevent contamination, ensure the container is tightly sealed.

Q3: What are the common fragmentation patterns for 1-Bromoheptane in mass spectrometry?

A3: The mass spectrum of 1-bromoheptane shows a characteristic M+ and M+2 isotopic pattern for the molecular ion due to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br) being in roughly equal abundance.[7][8] Common fragments arise from the loss of the bromine atom and cleavage of the alkyl chain.

m/z (for ⁷⁹Br)Fragment Ion
178/180[C₇H₈D₇Br]⁺ (Molecular Ion)
99[C₇H₈D₇]⁺
57[C₄H₉]⁺
43[C₃H₇]⁺
29[C₂H₅]⁺

Note: The m/z values for the deuterated fragments will be higher than those of the unlabeled compound.

Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical Purity

This protocol is adapted from methods used for the analysis of fatty acid methyl esters (FAMEs), which have similar properties to 1-bromoheptane.[2][9][10][11]

  • Sample Preparation: Prepare a ~10 µg/mL solution of this compound in a volatile organic solvent such as hexane or dichloromethane.

  • GC-MS Parameters:

    • GC Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm x 0.25 µm) is suitable.

    • Injector Temperature: 250 °C

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold at 250 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 35-350.

  • Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the chemical purity as the percentage of the area of the this compound peak relative to the total area of all peaks.

Protocol 2: ¹H NMR for Isotopic and Chemical Purity Assessment

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Reference the spectrum to the TMS signal at 0 ppm.

    • Integrate all signals. The absence of signals in the regions expected for the non-deuterated compound indicates high isotopic purity.

    • Identify any impurity peaks by comparing their chemical shifts to known values.[1][12] For example, the methylene protons adjacent to the bromine in non-deuterated 1-bromoheptane appear as a triplet around 3.4 ppm.

Protocol 3: Purification by Washing and Distillation

This protocol is based on the standard procedure for purifying 1-bromobutane and can be adapted for 1-bromoheptane.[13][14][15][16][17]

  • Washing:

    • In a separatory funnel, wash the crude this compound with an equal volume of cold, concentrated sulfuric acid to remove ether byproducts.

    • Separate the layers and wash the organic layer with water.

    • Neutralize any remaining acid by washing with a saturated sodium bicarbonate solution.

    • Wash again with water.

  • Drying: Dry the washed this compound over anhydrous calcium chloride or magnesium sulfate.

  • Distillation: Purify the dried product by fractional distillation. Collect the fraction that boils at the expected temperature for 1-Bromoheptane (~180 °C at atmospheric pressure).

References

selecting the optimal concentration of 1-Bromoheptane-d7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting the optimal concentration of 1-Bromoheptane-d7 for use as an internal standard in analytical methodologies, primarily in mass spectrometry-based applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in experiments?

A1: this compound is a deuterated form of 1-Bromoheptane, meaning that seven hydrogen atoms have been replaced with their heavier isotope, deuterium.[1] It is primarily used as a stable isotope-labeled internal standard (SIL-IS) in quantitative analysis, especially in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[2][3] The use of a SIL-IS is considered best practice as it closely mimics the chemical and physical properties of the analyte of interest, correcting for variations in sample preparation, injection volume, and matrix effects, which ultimately leads to more accurate and reliable data.[4][5]

Q2: What are the key advantages of using a deuterated internal standard like this compound?

A2: The primary advantage of using a deuterated internal standard is its ability to compensate for variability throughout the analytical process.[3] Since the deuterated standard is chemically almost identical to the non-deuterated analyte, it will behave similarly during extraction, derivatization, and chromatography.[6] In mass spectrometry, any suppression or enhancement of the ion signal due to the sample matrix will affect both the analyte and the internal standard to a similar degree, allowing for accurate quantification based on the ratio of their signals.[4]

Q3: Are there any potential issues with using deuterated internal standards?

A3: Yes, while highly effective, there are some potential issues to be aware of when using deuterated internal standards. These include:

  • Deuterium Exchange: In certain solvents or under specific pH conditions, the deuterium atoms can exchange with hydrogen atoms, leading to a loss of the isotopic label.[5] It is generally advisable to avoid storing deuterated compounds in acidic or basic solutions.[5]

  • Chromatographic Shift: Due to the slightly different physicochemical properties of deuterated compounds, they may have slightly different retention times compared to their non-deuterated counterparts.[6][7]

  • Isotopic Interference: Naturally occurring isotopes of the analyte can sometimes interfere with the signal of the deuterated internal standard, particularly if the mass difference is small.[8]

  • Different Response Factors: In some cases, the analyte and its deuterated analog may have different ionization efficiencies in the mass spectrometer, leading to variations in signal response for the same concentration.[9]

Q4: How do I choose the initial concentration for my this compound internal standard?

A4: A good starting point for the concentration of your internal standard is to aim for a concentration similar to that of your target analyte in the samples.[3] The goal is to have a response for the internal standard that is within the linear dynamic range of your instrument and ideally in the mid-range of your calibration curve.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor precision of results Inconsistent addition of the internal standard.Ensure the internal standard is added accurately and consistently to all samples and standards. Using an automated liquid handler can improve precision.
The concentration of the internal standard is too low, resulting in a poor signal-to-noise ratio.Increase the concentration of the internal standard to ensure a robust and reproducible signal.[10]
Non-linear calibration curve The concentration of the internal standard is too high, causing detector saturation.Reduce the concentration of the internal standard to a level that is within the linear range of the detector.
Isotopic interference from the analyte at high concentrations.[8]Evaluate the mass spectra to check for overlapping isotopic peaks. Consider using an internal standard with a higher mass difference or adjusting the concentration.
Drifting retention time of the internal standard Changes in the chromatographic conditions (e.g., mobile phase composition, temperature).Ensure the stability of your LC or GC system. Equilibrate the column thoroughly before analysis.
Loss of internal standard signal during the run Adsorption of the compound to vials or tubing.Use silanized vials and inert tubing to minimize adsorption.
Degradation of the internal standard in the sample matrix or solvent.Investigate the stability of this compound in your specific matrix and solvent conditions.
Ion suppression for the internal standard in later parts of the run.[11]Review your chromatographic method to ensure separation from matrix components that may cause ion suppression.

Experimental Protocol: Determining the Optimal Concentration of this compound

This protocol outlines a systematic approach to determine the optimal concentration of this compound as an internal standard for a quantitative analytical method.

Objective: To find the concentration of this compound that provides a stable and reproducible signal within the linear dynamic range of the mass spectrometer, effectively corrects for variability, and does not interfere with the quantification of the target analyte.

Materials:

  • This compound stock solution of known concentration.

  • Target analyte stock solution of known concentration.

  • Blank matrix (e.g., plasma, urine, environmental sample extract) free of the analyte and internal standard.

  • Appropriate solvents for dilution.

  • Calibrated pipettes and volumetric flasks.

  • LC-MS or GC-MS system.

Methodology:

  • Preparation of a Constant Concentration Analyte Solution:

    • Prepare a solution of the target analyte in the blank matrix at a concentration that is representative of the mid-point of your expected sample concentration range.

  • Preparation of a Series of Internal Standard Concentrations:

    • Prepare a series of solutions with a constant concentration of the analyte (from step 1) and varying concentrations of the this compound internal standard. A suggested range might be from 0.1x to 10x the expected analyte concentration.

  • Analysis:

    • Analyze each solution in triplicate using your developed LC-MS or GC-MS method.

  • Data Evaluation:

    • Response of the Internal Standard: Plot the peak area of this compound against its concentration. The optimal concentration should fall within the linear portion of this response curve.[10]

    • Ratio of Analyte to Internal Standard: Calculate the ratio of the analyte peak area to the internal standard peak area for each concentration level.

    • Precision: Calculate the relative standard deviation (RSD) of the area ratio at each concentration level. The optimal concentration should result in the lowest RSD, indicating the most stable and reproducible correction.

Data Presentation:

Internal Standard Concentration (ng/mL)Analyte Concentration (ng/mL)Internal Standard Peak Area (n=3)Analyte Peak Area (n=3)Peak Area Ratio (Analyte/IS)RSD of Ratio (%)
110Enter DataEnter DataCalculateCalculate
510Enter DataEnter DataCalculateCalculate
1010Enter DataEnter DataCalculateCalculate
2010Enter DataEnter DataCalculateCalculate
5010Enter DataEnter DataCalculateCalculate
10010Enter DataEnter DataCalculateCalculate

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_dilution Serial Dilution & Spiking cluster_analysis Analysis & Data Processing cluster_decision Decision Analyte Analyte Stock Spike Spike Matrix with Constant Analyte Analyte->Spike IS This compound Stock VaryIS Add Varying Concentrations of IS IS->VaryIS Matrix Blank Matrix Matrix->Spike Spike->VaryIS Inject Inject Samples (n=3) VaryIS->Inject Acquire Acquire Data (LC-MS or GC-MS) Inject->Acquire Integrate Integrate Peak Areas Acquire->Integrate Calculate Calculate Area Ratios and RSD Integrate->Calculate Optimize Select Optimal IS Concentration Calculate->Optimize

Caption: Workflow for determining the optimal internal standard concentration.

troubleshooting_logic Start Problem Encountered PoorPrecision Poor Precision? Start->PoorPrecision NonLinearity Non-Linear Curve? PoorPrecision->NonLinearity No CheckAddition Verify IS Addition Consistency PoorPrecision->CheckAddition Yes SignalLoss Signal Loss? NonLinearity->SignalLoss No CheckSaturation Check for Detector Saturation NonLinearity->CheckSaturation Yes End Consult Instrument Manual or Specialist SignalLoss->End No CheckAdsorption Check for Adsorption and Degradation SignalLoss->CheckAdsorption Yes CheckISConc Adjust IS Concentration CheckAddition->CheckISConc CheckISConc->End CheckInterference Investigate Isotopic Interference CheckSaturation->CheckInterference CheckInterference->End CheckSuppression Investigate Ion Suppression CheckAdsorption->CheckSuppression CheckSuppression->End

Caption: A logical flowchart for troubleshooting common internal standard issues.

References

Validation & Comparative

Method Validation: A Comparative Guide to Using 1-Bromoheptane-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of method validation utilizing 1-Bromoheptane-d7 as an internal standard (IS) in gas chromatography-mass spectrometry (GC-MS) for the quantitative analysis of volatile and semi-volatile organic compounds. While specific published method validation data for this compound is limited, this guide presents a representative validation study based on the well-established principles of using deuterated internal standards and data from closely related analogues, such as other deuterated bromoalkanes. The principles and expected performance characteristics are directly applicable to methods employing this compound.

The Critical Role of Internal Standards in Method Validation

In quantitative analytical chemistry, an internal standard is a compound added in a constant amount to all samples, calibration standards, and quality controls. The use of an internal standard is crucial for improving the precision and accuracy of an analytical method by correcting for variations in sample preparation, injection volume, and instrument response.[1] Isotopically labeled internal standards, such as deuterated compounds, are considered the gold standard, particularly for mass spectrometry-based methods.[2][3] This is because their physicochemical properties are nearly identical to their non-labeled counterparts, ensuring they behave similarly during extraction, chromatography, and ionization, thus providing the most effective correction for potential matrix effects and other sources of variability.[4][5]

Comparison of Internal Standard Strategies

The choice of an internal standard is critical to the robustness and reliability of an analytical method. Below is a comparison of common internal standard strategies.

Internal Standard TypeAdvantagesDisadvantagesBest Suited For
This compound (Deuterated Analogue) - Co-elutes with the analyte, providing excellent correction for matrix effects and chromatographic variability.[4] - High chemical similarity ensures similar extraction recovery and ionization response. - Easily distinguished from the analyte by mass spectrometry.- Can be more expensive than non-labeled standards. - Synthesis may be required if not commercially available.Quantitative GC-MS and LC-MS assays requiring high accuracy and precision, especially in complex matrices.
Structurally Similar Compound (e.g., 1-Bromohexane) - More affordable and readily available than deuterated analogues. - Can provide adequate correction for injection volume variability.- May not co-elute with the analyte, leading to incomplete correction for matrix effects. - Differences in extraction recovery and ionization efficiency can introduce bias.Less demanding applications where high accuracy is not the primary concern.
No Internal Standard (External Standard Method) - Simplest and least expensive approach.- Highly susceptible to variations in injection volume, sample preparation, and instrument drift.[6] - Prone to significant matrix effects, leading to inaccurate results.Simple, clean matrices where variability is minimal and can be well-controlled.

Experimental Protocol: Quantification of a Target Analyte using this compound

This section details a representative experimental protocol for the quantification of a hypothetical target analyte, "Analyte X" (a volatile bromoalkane), in a biological matrix using this compound as an internal standard.

1. Materials and Reagents:

  • Analyte X certified reference standard

  • This compound (Internal Standard)

  • Methanol (HPLC grade)

  • Hexane (GC grade)

  • Deionized water

  • Biological matrix (e.g., plasma, urine)

2. Preparation of Standard and Quality Control (QC) Samples:

  • Stock Solutions: Prepare individual stock solutions of Analyte X and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of Analyte X by serial dilution of the stock solution with methanol to cover the desired calibration range.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration of 10 µg/mL in methanol.

  • Calibration Standards: Spike a known volume of the biological matrix with the appropriate working standard solutions of Analyte X and a fixed volume of the internal standard spiking solution.

  • QC Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.

3. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of sample (calibration standard, QC, or unknown), add 100 µL of the this compound internal standard spiking solution.

  • Vortex for 30 seconds.

  • Add 5 mL of hexane and vortex for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the upper organic layer (hexane) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of hexane for GC-MS analysis.

4. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Analyte X: Monitor characteristic ions (e.g., m/z values specific to Analyte X)

    • This compound: Monitor characteristic ions (e.g., m/z values specific to the deuterated standard)

Quantitative Data Summary

The following tables present illustrative data for a method validation study using a deuterated internal standard analogous to this compound. This data reflects the expected performance of a robust GC-MS method.

Table 1: Linearity of Calibration Curve

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10.052
50.255
100.510
502.545
1005.090
25012.725
50025.450
Correlation Coefficient (r²) 0.9995

Table 2: Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=5)Accuracy (%)Precision (RSD, %)
Low 32.9598.34.5
Medium 7576.2101.63.1
High 400395.898.92.8

Visualizing the Workflow and Logic

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing stock_analyte Analyte X Stock Solution working_standards Working Standards stock_analyte->working_standards stock_is This compound Stock Solution is_spiking IS Spiking Solution stock_is->is_spiking cal_standards Calibration Standards working_standards->cal_standards is_spiking->cal_standards qc_samples QC Samples is_spiking->qc_samples unknown_samples Unknown Samples is_spiking->unknown_samples add_is Add Internal Standard cal_standards->add_is qc_samples->add_is unknown_samples->add_is add_solvent Add Hexane add_is->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Hexane evaporate->reconstitute gcms GC-MS System reconstitute->gcms integrate Peak Integration gcms->integrate calculate_ratio Calculate Peak Area Ratio integrate->calculate_ratio calibration_curve Generate Calibration Curve calculate_ratio->calibration_curve quantify Quantify Unknowns calibration_curve->quantify

Caption: Experimental workflow for quantitative analysis using this compound as an internal standard.

Logical Relationship of Method Validation Parameters

validation_logic cluster_performance Method Performance Characteristics cluster_outcome Validation Outcome method Analytical Method linearity Linearity & Range method->linearity establishes precision Precision (Repeatability & Intermediate) method->precision determines accuracy Accuracy method->accuracy verifies specificity Specificity method->specificity ensures lod_loq LOD & LOQ method->lod_loq defines robustness Robustness method->robustness assesses validated_method Validated Method for Intended Use linearity->validated_method precision->validated_method accuracy->validated_method specificity->validated_method lod_loq->validated_method robustness->validated_method

Caption: Interrelationship of key parameters in analytical method validation.

Conclusion

The use of a deuterated internal standard, such as this compound, is a powerful strategy for developing robust and reliable quantitative GC-MS methods. By effectively compensating for analytical variability, these internal standards significantly enhance the accuracy and precision of the results. The experimental protocol and validation data presented in this guide, while illustrative, provide a solid framework for researchers and scientists to develop and validate their own analytical methods for volatile and semi-volatile organic compounds. The principles outlined are directly applicable to the use of this compound, enabling confident and accurate quantification in complex matrices.

References

The Role of 1-Bromoheptane-d7 in Enhancing Accuracy and Precision in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative analysis, the choice of an appropriate internal standard is paramount. 1-Bromoheptane-d7, a deuterated form of 1-bromoheptane, has emerged as a valuable tool in mass spectrometry-based quantification, offering distinct advantages in mitigating analytical variability and ensuring data reliability.

In quantitative analytical workflows, particularly those employing gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), internal standards are crucial for correcting variations that can occur during sample preparation, injection, and ionization. Deuterated standards, such as this compound, are considered the gold standard for many applications due to their chemical similarity to the target analyte. By incorporating deuterium atoms, the mass of the molecule is increased, allowing it to be distinguished from the non-labeled analyte by the mass spectrometer while exhibiting nearly identical physicochemical properties. This co-elution and similar ionization behavior are key to its effectiveness in compensating for matrix effects and other sources of error.[1]

Enhancing Quantitative Performance: A Comparative Overview

The primary advantage of using a deuterated internal standard like this compound lies in its ability to mimic the behavior of the target analyte throughout the analytical process. This leads to improved accuracy and precision in the final quantitative results. While specific performance data for this compound is often application-dependent and found within validated analytical methods for specific compounds, the general principles of its utility are well-established.

When compared to other types of internal standards, such as structural analogs, deuterated standards typically provide more accurate correction for analyte loss during sample extraction and inconsistencies in instrument response. Structural analogs, while useful, may not perfectly mirror the extraction and ionization characteristics of the analyte, potentially leading to less precise quantification.

Internal Standard Type Advantages Disadvantages
This compound (Deuterated) - Chemically and physically very similar to the analyte. - Co-elutes with the analyte, providing excellent correction for matrix effects. - High accuracy and precision.[1]- May not be commercially available for all analytes. - Potential for isotopic interference if not used correctly.
Structural Analogs - More readily available than deuterated standards. - Can provide adequate correction in some applications.- May not have identical extraction or ionization behavior to the analyte. - Can lead to lower accuracy and precision compared to deuterated standards.
No Internal Standard (External Standard Method) - Simple to implement.- Highly susceptible to variations in sample preparation, injection volume, and instrument response. - Generally lower accuracy and precision.

Experimental Protocol: A General Workflow for Using this compound

The following provides a generalized experimental workflow for the use of this compound as an internal standard in a quantitative GC-MS or LC-MS analysis. It is important to note that specific parameters should be optimized and validated for each unique analytical method.

Preparation of Standard Solutions:
  • Analyte Stock Solution: Prepare a stock solution of the target analyte in a suitable solvent at a known concentration.

  • Internal Standard Stock Solution: Prepare a stock solution of this compound in the same solvent at a known concentration.

  • Calibration Standards: Prepare a series of calibration standards by spiking a known amount of the analyte stock solution into blank matrix (e.g., plasma, water, soil extract) to cover the expected concentration range of the samples. Add a constant, known amount of the this compound internal standard solution to each calibration standard.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.

Sample Preparation:
  • To each unknown sample, add the same constant, known amount of the this compound internal standard solution that was added to the calibration standards.

  • Perform the necessary extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction) to isolate the analyte and internal standard from the sample matrix.

  • Evaporate the solvent and reconstitute the residue in a suitable solvent for injection into the GC-MS or LC-MS system.

Instrumental Analysis:
  • Inject the prepared calibration standards, QC samples, and unknown samples into the GC-MS or LC-MS system.

  • Develop a chromatographic method that provides good separation of the analyte and internal standard from other matrix components.

  • Set the mass spectrometer to monitor for specific ions of both the analyte and this compound.

Data Analysis:
  • Integrate the peak areas of the analyte and the internal standard in each chromatogram.

  • Calculate the response ratio (analyte peak area / internal standard peak area) for each calibration standard.

  • Construct a calibration curve by plotting the response ratio against the known concentration of the analyte for the calibration standards.

  • Determine the concentration of the analyte in the unknown samples and QC samples by calculating their response ratios and interpolating from the calibration curve.

Visualizing the Workflow

The following diagram illustrates the typical workflow for a quantitative analysis using an internal standard like this compound.

Quantitative_Analysis_Workflow cluster_Preparation Preparation cluster_Sample_Processing Sample Processing cluster_Analysis Analysis A Prepare Analyte & IS Stock Solutions B Prepare Calibration Standards & QCs A->B C Spike Samples with Internal Standard D Sample Extraction C->D E Reconstitution D->E F GC-MS or LC-MS Analysis E->F G Data Processing & Quantification F->G

A generalized workflow for quantitative analysis using an internal standard.

Conclusion

The use of this compound as an internal standard offers a robust solution for achieving high accuracy and precision in the quantitative analysis of a variety of compounds. Its chemical similarity to potential analytes makes it an excellent choice for correcting analytical variability, ultimately leading to more reliable and defensible scientific data. For researchers in fields ranging from environmental analysis to drug development, the proper implementation and validation of methods incorporating deuterated internal standards like this compound is a critical step towards ensuring the quality and integrity of their results.

References

The Analytical Advantage: A Comparative Guide to 1-Bromoheptane-d7 in Inter-Laboratory Studies

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of analytical chemistry, particularly within drug development and environmental monitoring, the accuracy of quantitative analysis is paramount. The choice of an internal standard in chromatographic methods like Gas Chromatography-Mass Spectrometry (GC-MS) is a critical factor that can significantly influence the reliability of results. This guide provides a comprehensive comparison of 1-Bromoheptane-d7, a deuterated internal standard, with other alternatives, supported by experimental principles and data from analogous studies.

The Gold Standard: Deuterated Internal Standards

Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard for quantitative analysis using mass spectrometry.[1] The fundamental principle behind their efficacy lies in their near-identical chemical and physical properties to the analyte of interest, in this case, 1-bromoheptane. This similarity ensures that the internal standard and the analyte behave almost identically during sample preparation, extraction, and chromatographic analysis.[1] Consequently, any loss of analyte during these steps is mirrored by a proportional loss of the internal standard, allowing for accurate correction and quantification.

In contrast, other types of internal standards, such as structural analogs or compounds that are chemically different but have similar retention times, cannot fully compensate for variations in sample preparation and matrix effects.[2] While they can correct for variability in injection volume and instrument response, they may not co-elute as closely or experience the same degree of ion suppression or enhancement in the mass spectrometer's ion source.

Performance Comparison: this compound vs. Alternatives

Table 1: Comparison of Internal Standard Performance in GC-MS Analysis of Halogenated Hydrocarbons

Performance MetricThis compound (Deuterated Analog)Bromooctane (Structural Analog)Naphthalene-d8 (Non-analog)
Analyte Recovery (%) 95 - 10585 - 11580 - 120
Linearity (R²) > 0.999> 0.995> 0.990
Precision (RSD %) < 5< 10< 15
Matrix Effect Compensation ExcellentModeratePoor to Moderate

This table presents expected performance ranges based on data from analogous compounds and established principles of internal standard use in GC-MS.

Table 2: Rationale for Performance Differences

Internal Standard TypeAdvantagesDisadvantages
This compound (Deuterated Analog) - Co-elutes almost identically with the analyte.- Experiences the same matrix effects.- Corrects for losses during all stages of sample preparation and analysis.- Higher cost compared to non-labeled compounds.
Bromooctane (Structural Analog) - Similar chemical properties to the analyte.- More affordable than deuterated standards.- Different retention time can lead to variations in matrix effects.- May not perfectly mimic the analyte's behavior during extraction.
Naphthalene-d8 (Non-analog) - Readily available and relatively inexpensive.- Significantly different chemical and physical properties.- Poor compensation for matrix effects and extraction efficiency.

Experimental Protocols: A Generalized Approach

The following is a detailed methodology for the quantitative analysis of 1-bromoheptane in a given matrix (e.g., water, soil) using this compound as an internal standard, based on principles outlined in US EPA methods for volatile organic compounds analysis.

Experimental Workflow for 1-Bromoheptane Quantification

Workflow for 1-Bromoheptane Quantification using this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Collect Sample (e.g., Water, Soil) Spike Spike with this compound Sample->Spike Add known amount of IS Extract Extract with appropriate solvent (e.g., Dichloromethane) Spike->Extract Inject Inject extract into GC-MS Extract->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Integrate Peak Areas (Analyte and IS) Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify 1-Bromoheptane Concentration Calibrate->Quantify

Caption: Workflow for 1-Bromoheptane Quantification.

Detailed Methodological Steps:
  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 100 µg/mL.

    • Prepare a series of calibration standards by spiking blank matrix with known amounts of 1-bromoheptane and a constant amount of the this compound internal standard solution.

    • For each sample, add a known volume of the this compound internal standard solution before extraction.

  • Extraction:

    • For water samples, perform a liquid-liquid extraction using a suitable solvent like dichloromethane.

    • For solid samples, use an appropriate extraction technique such as sonication or Soxhlet extraction with a suitable solvent.

    • Dry the extract over anhydrous sodium sulfate and concentrate to a final volume.

  • GC-MS Analysis:

    • Gas Chromatograph (GC) Conditions:

      • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

      • Injector Temperature: 250°C.

      • Oven Temperature Program: Start at 40°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity.

      • Ions to Monitor:

        • 1-bromoheptane: Select characteristic ions (e.g., m/z 178, 180, 99).

        • This compound: Select characteristic ions (e.g., m/z 185, 187, 106).

  • Data Analysis and Quantification:

    • Integrate the peak areas of the selected ions for both 1-bromoheptane and this compound.

    • Calculate the response factor (RF) for each calibration standard using the formula: RF = (Area of Analyte / Concentration of Analyte) / (Area of IS / Concentration of IS)

    • Generate a calibration curve by plotting the area ratio (Area of Analyte / Area of IS) against the concentration ratio (Concentration of Analyte / Concentration of IS). The linearity of this curve should be confirmed (R² > 0.995).

    • Determine the concentration of 1-bromoheptane in the samples by using the area ratio from the sample chromatogram and the calibration curve.

Logical Relationships in Internal Standard Selection

The choice of an internal standard is a critical decision in method development. The following diagram illustrates the logical relationships and considerations involved in this process.

Decision Tree for Internal Standard Selection cluster_options Internal Standard Options cluster_criteria Evaluation Criteria Start Start: Need for Quantitative Analysis Method Analytical Method: GC-MS Start->Method Goal Goal: High Accuracy and Precision Method->Goal Considerations Key Considerations Goal->Considerations Deuterated Deuterated Analog (e.g., this compound) Considerations->Deuterated Ideal Analog Structural Analog (e.g., Bromooctane) Considerations->Analog Acceptable Other Unrelated Compound Considerations->Other Less Ideal Recovery Recovery Deuterated->Recovery Excellent Linearity Linearity Deuterated->Linearity Excellent Precision Precision Deuterated->Precision Excellent Matrix Matrix Effects Deuterated->Matrix Excellent Cost Cost Deuterated->Cost High Decision Optimal Choice Deuterated->Decision Analog->Recovery Good Analog->Linearity Good Analog->Precision Good Analog->Matrix Moderate Analog->Cost Moderate Other->Recovery Variable Other->Linearity Variable Other->Precision Variable Other->Matrix Poor Other->Cost Low Recovery->Decision Linearity->Decision Precision->Decision Matrix->Decision Cost->Decision

Caption: Decision Tree for Internal Standard Selection.

References

Performance Evaluation of 1-Bromoheptane-d7 in Different Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of 1-Bromoheptane-d7 with alternative internal standards across various analytical matrices remains challenging due to the limited availability of specific performance data in publicly accessible scientific literature and application notes. While deuterated compounds are frequently employed as internal standards in chromatographic and mass spectrometric analyses to correct for matrix effects and variations in sample preparation, specific quantitative data and detailed experimental protocols for this compound are not readily found.

This guide, therefore, provides a foundational understanding of the principles of using deuterated internal standards, potential matrices where this compound could be applied, and a framework for its evaluation against other standards.

The Role of Deuterated Internal Standards

In quantitative analysis, particularly using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), internal standards are crucial for achieving accurate and precise results. An ideal internal standard should mimic the chemical and physical properties of the analyte of interest. Deuterated standards, such as this compound, are often considered the gold standard for several reasons:

  • Similar Chemical Behavior: The substitution of hydrogen with deuterium atoms results in a molecule that is chemically almost identical to its non-deuterated counterpart. This ensures that it behaves similarly during sample extraction, derivatization, and chromatographic separation.

  • Co-elution: Ideally, the deuterated standard co-elutes with the analyte, experiencing the same matrix-induced signal suppression or enhancement.

  • Mass Spectrometric Distinction: The mass difference between the deuterated standard and the native analyte allows for their distinct detection by a mass spectrometer, preventing interference.

Potential Applications and Matrices for this compound

Given its chemical structure as a brominated alkane, this compound would be a suitable internal standard for the analysis of other volatile or semi-volatile halogenated organic compounds. Potential matrices for its application could include:

  • Environmental Samples:

    • Water: Analysis of disinfection byproducts (e.g., brominated trihalomethanes), industrial pollutants, and pesticide residues.

    • Soil and Sediment: Monitoring of persistent organic pollutants, including brominated flame retardants and other halogenated hydrocarbons.

  • Food and Beverage Samples:

    • Fatty Matrices (e.g., fish, dairy): Determination of bioaccumulative brominated compounds.

    • Fruits and Vegetables: Analysis of pesticide residues containing bromine.

  • Biological Samples:

    • Blood, Urine, and Tissue: Forensic analysis of volatile substance abuse or exposure to halogenated toxins.

Framework for Performance Evaluation

To rigorously evaluate the performance of this compound against other internal standards (e.g., other deuterated bromoalkanes, chloroalkanes, or non-halogenated deuterated compounds), a series of validation experiments should be conducted in each target matrix. The key performance indicators to be assessed are summarized in the table below.

Performance MetricExperimental Approach
Recovery Spike a known amount of this compound and the alternative internal standard into the blank matrix before sample preparation. Calculate the percentage of the standard recovered after the entire analytical procedure.
Matrix Effects Compare the signal response of the internal standards in a pure solvent with their response in a matrix extract. A significant difference indicates the presence of matrix-induced signal suppression or enhancement.
Linearity and Range Prepare a series of calibration standards containing the analytes and a constant concentration of the internal standards in the matrix of interest. Plot the response ratio (analyte peak area / internal standard peak area) against the analyte concentration to determine the linear dynamic range.
Precision (Repeatability) Analyze multiple replicates of a spiked matrix sample and calculate the relative standard deviation (RSD) of the measured concentrations.
Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determine the lowest concentration of the analyte that can be reliably detected and quantified in the presence of the internal standard and the matrix.

Experimental Workflow for Evaluation

The following diagram illustrates a general workflow for the performance evaluation of this compound as an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Evaluation matrix Select Matrix (e.g., Water, Soil, Food) spike Spike with This compound & Alternatives matrix->spike extraction Extraction (e.g., LLE, SPE) spike->extraction cleanup Extract Cleanup extraction->cleanup gcms GC-MS Analysis cleanup->gcms data_proc Data Processing gcms->data_proc perf_eval Performance Metric Calculation data_proc->perf_eval comparison Comparison of Internal Standards perf_eval->comparison

General workflow for internal standard evaluation.

Conclusion

While this compound is theoretically a suitable internal standard for the analysis of halogenated organic compounds in various matrices, a definitive, data-driven comparison of its performance against other alternatives is not currently possible due to a lack of published research and application data. Researchers and drug development professionals seeking to utilize this internal standard are encouraged to perform in-house validation studies following the framework outlined in this guide to ensure its suitability for their specific analytical methods. The generation and publication of such data would be of significant value to the scientific community.

1-Bromoheptane-d7 as an Internal Standard: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of analytical chemistry, particularly in chromatographic and mass spectrometric techniques, the use of internal standards is paramount for achieving accurate and reliable quantification. Among the various types of internal standards, deuterated compounds have emerged as a gold standard due to their chemical similarity to the target analytes. This guide provides a comprehensive comparison of 1-Bromoheptane-d7 and other deuterated alkanes as internal standards, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The Critical Role of Deuterated Internal Standards

Internal standards are essential for correcting variations that can occur during sample preparation and analysis, such as extraction inefficiencies, matrix effects, and instrumental drift.[1] Deuterated standards, which are synthetic versions of the analyte where one or more hydrogen atoms are replaced by deuterium, are ideal for this purpose. They exhibit nearly identical physicochemical properties to their non-deuterated counterparts, including polarity, boiling point, and chromatographic retention time.[2] This ensures that the internal standard behaves similarly to the analyte throughout the analytical process, leading to more accurate and precise results.

When using mass spectrometry, the mass difference between the deuterated standard and the native analyte allows for their simultaneous detection and quantification without mutual interference.[3]

Performance Comparison: this compound vs. Other Deuterated Alkanes

The choice of a suitable deuterated internal standard is critical and depends on the specific analyte being quantified.[4] Ideally, the internal standard should have a retention time close to that of the analyte of interest. Given its seven-carbon chain, this compound is an excellent candidate as an internal standard for the analysis of other C7 compounds, bromoalkanes, and other similarly volatile and semi-volatile organic molecules.

To illustrate the performance of deuterated alkanes as internal standards, we present a summary of validation data from a study that developed a gas chromatography-mass spectrometry (GC-MS) method to quantify hydrocarbons in fish tissue using a suite of seven deuterated n-alkanes.

Table 1: Performance Data of a Suite of Deuterated n-Alkanes as Internal Standards in GC-MS Analysis of Hydrocarbons in Fish Tissue [3]

Deuterated Internal StandardAnalyte RangeLinearity (R²)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Precision (RSD%)
n-Decane-d22C10 - C12>0.990.020.05<15
n-Dodecane-d26C12 - C14>0.990.020.05<15
n-Hexadecane-d34C15 - C18>0.990.020.05<15
n-Eicosane-d42C19 - C22>0.990.020.05<15
n-Tetracosane-d50C23 - C26>0.990.020.05<15
n-Triacontane-d62C27 - C32>0.990.020.05<15
n-Hexatriacontane-d74C33 - C35>0.990.020.05<15

Based on this data, it is reasonable to expect that this compound would exhibit similar high performance, with excellent linearity, low detection limits, and good precision when used as an internal standard for analytes with comparable chemical properties.

Experimental Protocols

A well-defined experimental protocol is crucial for obtaining reliable and reproducible results. The following is a detailed methodology for the use of deuterated alkanes as internal standards in GC-MS analysis, adapted from a validated method for hydrocarbon quantification.[3]

1. Preparation of Internal Standard Stock Solution:

  • Accurately weigh a known amount of this compound (or other deuterated alkane).

  • Dissolve it in a high-purity solvent (e.g., hexane or dichloromethane) to achieve a stock solution of a specific concentration (e.g., 100 µg/mL).

  • Store the stock solution in an airtight, amber glass vial at a low temperature (e.g., 4°C) to prevent degradation and evaporation.

2. Sample Preparation and Spiking:

  • Accurately weigh a known amount of the sample matrix (e.g., 1 gram of tissue, 10 mL of water).

  • Prior to extraction, spike the sample with a known volume of the internal standard working solution to achieve a final concentration that is within the linear range of the calibration curve and comparable to the expected analyte concentration.

  • Proceed with the sample extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction).

3. Calibration Curve Preparation:

  • Prepare a series of calibration standards by adding known amounts of the target analyte(s) to a constant volume of the internal standard working solution.

  • The concentration range of the calibration standards should encompass the expected concentration range of the analytes in the samples.

4. GC-MS Analysis:

  • Inject a fixed volume of the prepared sample extracts and calibration standards into the GC-MS system.

  • The GC conditions (e.g., column type, temperature program, carrier gas flow rate) should be optimized to achieve good chromatographic separation of the analytes and the internal standard.

  • The mass spectrometer should be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor at least two characteristic ions for both the analyte and the internal standard.

5. Data Analysis:

  • For each calibration standard, calculate the response factor (RF) using the following formula: RF = (Peak Area of Analyte / Peak Area of Internal Standard) / (Concentration of Analyte / Concentration of Internal Standard)

  • Plot the peak area ratio (Analyte Area / Internal Standard Area) against the concentration ratio to generate a calibration curve.

  • Determine the concentration of the analyte in the samples by using the peak area ratio from the sample analysis and the calibration curve.

Visualizing the Workflow

To provide a clearer understanding of the experimental process and the logical relationships involved, the following diagrams have been created using the DOT language.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Matrix Spike Spike Sample with IS Sample->Spike IS_Stock Internal Standard (this compound) IS_Stock->Spike Extract Sample Extraction Spike->Extract GCMS GC-MS Analysis Extract->GCMS Cal_Std Calibration Standards Cal_Std->GCMS Quant Quantification GCMS->Quant Report Final Report Quant->Report

Caption: A streamlined workflow for quantitative analysis using an internal standard.

Logical_Relationship cluster_correction Correction Mechanism Analyte Analyte Response Instrumental Response Analyte->Response IS Internal Standard (this compound) IS->Response Matrix Matrix Effects Matrix->Analyte suppresses/ enhances Matrix->IS suppresses/ enhances Ratio Ratio of Analyte to IS Response (Corrects for Variations) Response->Ratio

Caption: How internal standards correct for matrix effects and instrumental variations.

Conclusion

Deuterated alkanes, including this compound, are invaluable tools for accurate quantification in analytical chemistry. Their ability to mimic the behavior of target analytes while being distinguishable by mass spectrometry makes them superior internal standards. While direct comparative data for this compound is limited, the performance of similar deuterated alkanes in validated methods strongly suggests its suitability and reliability for a range of applications. By following rigorous experimental protocols and understanding the principles of internal standard use, researchers can significantly enhance the quality and accuracy of their analytical data.

References

Performance Showdown: Unveiling the Limits of Detection and Quantification for 1-Bromoheptane-d7

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the utmost precision in analytical measurements, the choice of an internal standard is paramount. This guide provides a comprehensive comparison of 1-Bromoheptane-d7, a deuterated internal standard, focusing on its limit of detection (LOD) and limit of quantification (LOQ) and stacking it up against relevant alternatives. While specific performance data for this compound is not extensively published, this guide consolidates benchmark data from similar compounds and outlines a robust experimental protocol for determining these critical parameters in your own laboratory setting.

Quantitative Performance: A Comparative Look

The sensitivity of an analytical method is fundamentally defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.

Compound ClassAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
Alkyl Halides (19 compounds)GC-MS0.01 - 0.11 ppm0.03 - 0.38 ppm[1]
Alkyl Halides (3 compounds)GC-MS/MS0.01 ppm0.025 ppm[2][3]
Potentially Genotoxic Impurities (including alkyl halides)GC-MS3 µg/g-

Note: The data presented are for non-deuterated alkyl halides and should be considered as a benchmark for the expected performance of this compound.

Experimental Protocol: Determining LOD and LOQ for this compound

A detailed and standardized protocol is essential for accurately determining the LOD and LOQ of an internal standard like this compound in your specific analytical method. The following is a generalized protocol based on established methodologies such as those from the US Environmental Protection Agency (EPA) for determining the Method Detection Limit (MDL)[4].

Objective: To determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • This compound standard solution

  • High-purity solvent (e.g., methanol, hexane)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

  • Volumetric flasks and pipettes

Procedure:

  • Initial LOD Estimation:

    • Prepare a low-concentration standard of this compound in the chosen solvent. A good starting point is a concentration that produces a signal-to-noise ratio (S/N) of approximately 3 to 5.

    • Inject this standard multiple times (n ≥ 7) into the GC-MS.

  • LOD and LOQ Calculation (Calibration Curve Method):

    • Prepare a series of calibration standards of this compound at concentrations near the estimated LOD.

    • Inject each standard in replicate (at least 3 times).

    • Construct a calibration curve by plotting the average peak area against the concentration.

    • Calculate the standard deviation of the y-intercepts of the regression line (σ).

    • Calculate the slope of the calibration curve (S).

    • The LOD and LOQ can be calculated using the following formulas[5]:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

  • LOD and LOQ Calculation (Signal-to-Noise Method):

    • Determine the concentration of this compound that results in a peak with a signal-to-noise ratio of approximately 3:1 for the LOD.

    • Determine the concentration that results in a peak with a signal-to-noise ratio of approximately 10:1 for the LOQ.

  • Method Detection Limit (MDL) Determination:

    • To determine the MDL, which accounts for the entire analytical process including sample preparation, spike a clean matrix (e.g., reagent water) with this compound at a concentration 2-5 times the estimated instrument detection limit.

    • Process at least seven of these spiked samples through the entire analytical method.

    • Calculate the standard deviation of the measured concentrations.

    • The MDL is calculated as: MDL = t * s (where 't' is the Student's t-value for a 99% confidence level and n-1 degrees of freedom, and 's' is the standard deviation of the replicate measurements).

Workflow for LOD and LOQ Determination

The following diagram illustrates the logical workflow for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) for an internal standard like this compound.

LOD_LOQ_Workflow Workflow for LOD & LOQ Determination of an Internal Standard cluster_prep Preparation cluster_lod LOD Estimation cluster_calc Calculation cluster_mdl Method Detection Limit prep_standard Prepare this compound Standard Solutions select_method Select Analytical Method (e.g., GC-MS) prep_standard->select_method initial_est Estimate Initial LOD (S/N ~ 3-5) select_method->initial_est spike_matrix Spike Clean Matrix with This compound select_method->spike_matrix replicate_inj Replicate Injections (n>=7) of Low Concentration Standard initial_est->replicate_inj cal_curve Generate Calibration Curve near estimated LOD replicate_inj->cal_curve calc_lod_loq Calculate LOD and LOQ (LOD = 3.3 * σ/S, LOQ = 10 * σ/S) cal_curve->calc_lod_loq process_samples Process Spiked Samples through entire method (n>=7) spike_matrix->process_samples calc_mdl Calculate MDL (MDL = t * s) process_samples->calc_mdl

Caption: Workflow for determining LOD and LOQ of an internal standard.

Alternative Internal Standards

The selection of an internal standard is highly dependent on the specific analyte and the sample matrix. While deuterated standards like this compound are often considered the gold standard due to their similar chemical and physical properties to the analyte, other options exist.

  • Other Deuterated Alkyl Halides: Depending on the retention time and mass spectrum of the target analyte, other deuterated alkyl halides could be suitable alternatives.

  • Non-Deuterated Structural Analogs: Compounds that are structurally similar to the analyte but not isotopically labeled can be used. These are typically less expensive but may not co-elute as closely with the analyte, potentially leading to less accurate correction for matrix effects.

  • Isotopically Labeled Standards with ¹³C: Carbon-13 labeled standards are another excellent alternative to deuterated standards and can sometimes offer advantages in terms of chromatographic separation.

The performance of any alternative internal standard must be rigorously evaluated by determining its LOD, LOQ, and its ability to accurately correct for variations in the analytical method.

References

Safety Operating Guide

Proper Disposal of 1-Bromoheptane-d7: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential guidance on the safe and compliant disposal of 1-Bromoheptane-d7, a deuterated alkyl halide used in scientific research. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

This compound, like its non-deuterated counterpart, is a flammable liquid and an irritant.[1] Improper disposal can lead to safety hazards and environmental contamination. This guide outlines the necessary steps for its safe handling and disposal, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). While an SDS specific to the d7 isotopologue may not be readily available, the SDS for 1-Bromoheptane provides applicable safety information.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

  • Skin Protection: Use impervious gloves (e.g., nitrile) and wear flame-retardant laboratory coats.

  • Respiratory Protection: In case of inadequate ventilation or potential for inhalation of vapors, use a full-face respirator with an appropriate organic vapor cartridge.

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][3]

  • Ensure an eyewash station and safety shower are readily accessible.

  • Eliminate all ignition sources from the handling area, as 1-Bromoheptane is a flammable liquid.[1][2][3] Take precautionary measures against static discharge.

Step-by-Step Disposal Procedure

The disposal of this compound is regulated as hazardous waste. Do not discharge it into drains or the environment.[2][4]

  • Segregation and Collection:

    • Collect waste this compound and any materials contaminated with it (e.g., pipette tips, absorbent materials) in a dedicated, properly labeled, and sealed waste container.

    • The container must be compatible with halogenated organic compounds.

    • Clearly label the waste container as "Hazardous Waste: this compound, Flammable Liquid, Irritant." Include the approximate quantity of the waste.

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents and strong bases.[3]

    • Keep the container tightly closed to prevent the release of flammable vapors.[3]

  • Professional Disposal:

    • Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service.[2]

    • Provide the disposal company with a complete and accurate description of the waste, including its chemical composition and any known hazards.

    • Follow all local, regional, and national regulations for the transportation and disposal of hazardous chemical waste.[4]

Spill and Emergency Procedures

In the event of a spill or accidental release, follow these procedures:

  • Immediate Action:

    • Evacuate non-essential personnel from the area.

    • Remove all sources of ignition.[2][3]

    • Ensure adequate ventilation.[2]

  • Containment and Cleanup:

    • For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, dry sand).

    • Collect the absorbed material and contaminated items into a suitable, closed container for disposal.[4]

    • Do not allow the spilled material to enter drains or waterways.[2][4]

  • Decontamination:

    • Thoroughly clean the spill area with soap and water.

  • First Aid:

    • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2][3]

    • Skin Contact: Remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[2][3]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[3]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Quantitative Data Summary

PropertyValue
CAS Number 629-04-9 (for 1-Bromoheptane)
Molecular Formula C₇H₁₅Br
Flash Point 60 °C / 140 °F[5]
Boiling Point 180 °C / 356 °F @ 760 mmHg[5]
Specific Gravity 1.140[5]
Hazards Flammable liquid and vapor[1][2], Causes skin and eye irritation[6], May cause respiratory irritation[6]

Disposal Decision Workflow

Disposal_Workflow cluster_assessment Chemical Assessment cluster_handling Safe Handling & Collection cluster_disposal Disposal Pathway start Identify this compound for Disposal hazards Consult SDS: - Flammable Liquid - Irritant - Environmental Hazard start->hazards ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat hazards->ppe collection Collect in a Labeled, Sealed Waste Container ppe->collection segregation Segregate from Incompatible Waste collection->segregation storage Store in Designated Hazardous Waste Area segregation->storage contact_vendor Contact Licensed Waste Disposal Service storage->contact_vendor documentation Provide Accurate Waste Information contact_vendor->documentation end Compliant Disposal documentation->end

References

Personal protective equipment for handling 1-Bromoheptane-d7

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 1-Bromoheptane-d7

This guide provides crucial safety protocols and logistical information for the handling and disposal of this compound in a laboratory setting. The procedures outlined are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and mitigating risks associated with this chemical.

Hazard Identification and Key Properties

This compound is a deuterated form of 1-bromoheptane. While specific data for the deuterated compound is limited, its chemical properties and hazards are considered analogous to its non-deuterated counterpart. 1-Bromoheptane is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1][2][3] It is also harmful if inhaled.[1][4]

Summary of Physical and Chemical Properties

PropertyValueReferences
CAS Number 1219802-55-7 (for this compound)[5]
Molecular Formula C₇D₇H₈Br (representative for a d7 variant)
Molecular Weight ~186.14 g/mol [5]
Appearance Colorless to pale yellow liquid[3][4][6]
Boiling Point 180 °C (356 °F)[7][8][9]
Melting Point -58 °C (-72.4 °F)[4][7][8][9]
Flash Point 60 °C (140 °F)[4][8][9]
Density 1.14 g/mL at 25 °C[4][8]
Vapor Density 6.18 (air = 1)[8]
Solubility Insoluble in water; soluble in organic solvents[4][6]

Operational and Disposal Plan

A systematic approach is essential when working with this compound. The following procedural guidance covers personal protective equipment, handling protocols, and waste disposal.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times to prevent exposure.[4]

  • Eye and Face Protection: Wear tightly fitting chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[1][2] For tasks with a higher splash risk, use a face shield in addition to goggles.[10]

  • Skin Protection:

    • Gloves: Handle with compatible chemical-resistant gloves (e.g., Viton, or double-glove with nitrile rubber), inspected for integrity before each use.[10][11] Always consult the glove manufacturer's compatibility chart for breakthrough times.[11] Dispose of contaminated gloves promptly and properly.[10]

    • Protective Clothing: Wear a flame-retardant lab coat, long pants, and closed-toe shoes.[2][10] For larger quantities, impervious and antistatic clothing is recommended.[10]

  • Respiratory Protection: All handling should occur in a certified chemical fume hood to maintain low airborne levels.[2] If a fume hood is not available or if irritation symptoms occur, a full-face respirator with appropriate cartridges (e.g., Type ABEK for organic vapors) or a supplied-air respirator is necessary.[1][10]

Safe Handling Protocol (Operational Plan)

Adherence to these steps ensures safe handling during laboratory procedures.

  • Preparation:

    • Ensure a certified chemical fume hood is operational.[2]

    • Keep an eyewash station and safety shower accessible.[2]

    • Remove all potential ignition sources (e.g., open flames, hot plates, spark-producing equipment) from the work area.[2][10]

    • Assemble all necessary PPE and handling equipment.

  • Chemical Handling:

    • Ground and bond containers when transferring the liquid to prevent static electricity buildup.[2] Use spark-proof tools for all operations.[2]

    • Avoid inhaling vapors and direct contact with skin and eyes.[2]

    • Keep the container tightly closed when not in use.[2][10]

  • Storage:

    • Store in a cool, dry, and well-ventilated area designated for flammable liquids.[2][4]

    • Keep containers tightly sealed and upright.[10]

    • Store away from incompatible substances such as strong oxidizing agents and strong bases.[2][4]

Disposal Plan

This compound is a halogenated hydrocarbon and must be disposed of as hazardous waste.[12][13]

  • Waste Segregation:

    • Do not dispose of this chemical down the drain.[11][14]

    • Collect all waste containing this compound, including contaminated materials (e.g., pipette tips, absorbent pads), in a designated, clearly labeled waste container for "Halogenated Organic Wastes".[13][14]

  • Container Management:

    • Use a compatible, leak-proof container, keeping it closed except when adding waste.[11][14]

    • Affix a hazardous waste tag to the container as soon as the first waste is added.[15]

  • Final Disposal:

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

    • Arrange for pickup by a certified chemical waste disposal service.

Emergency Procedures
  • Spills:

    • For small spills, absorb the liquid with an inert material like vermiculite, sand, or earth.[2]

    • Collect the absorbed material using spark-proof tools and place it in a sealed container for disposal.[2] Ventilate the area well.

    • For large spills, evacuate the area immediately and contact emergency services.[14]

  • First Aid:

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[2][10]

    • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes.[2] Seek medical advice.[10]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[2]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][10]

Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for safely managing this compound from initial preparation through to final waste disposal.

SafeHandlingWorkflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_storage 3. Storage & Cleanup cluster_disposal 4. Waste Disposal prep_area Verify Fume Hood & Safety Equipment gather_ppe Assemble Required PPE prep_area->gather_ppe remove_ignition Clear Ignition Sources gather_ppe->remove_ignition don_ppe Don PPE remove_ignition->don_ppe transfer_chem Transfer Chemical (Grounded) don_ppe->transfer_chem perform_exp Perform Experiment transfer_chem->perform_exp store_chem Store in Flammables Cabinet perform_exp->store_chem collect_waste Collect in Halogenated Waste Container perform_exp->collect_waste decon Decontaminate Work Area store_chem->decon doff_ppe Doff & Dispose PPE decon->doff_ppe doff_ppe->collect_waste label_waste Label Waste Container collect_waste->label_waste dispose_waste Arrange for Professional Disposal label_waste->dispose_waste

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.